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Core Science & Biosynthesis

Foundational

Synthesis Pathways for 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid Derivatives: A Technical Guide for Bicyclic Scaffold Generation

Executive Summary Bridged bicyclic diamines, particularly the 2,5-diazabicyclo[2.2.2]octane scaffold, have emerged as privileged structures in modern medicinal chemistry. Serving as conformationally restricted bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bridged bicyclic diamines, particularly the 2,5-diazabicyclo[2.2.2]octane scaffold, have emerged as privileged structures in modern medicinal chemistry. Serving as conformationally restricted bioisosteres for piperazines, they offer enhanced metabolic stability, improved target residence times, and highly tunable physicochemical properties[1]. While nature has evolved complex enzymatic machinery—such as fungal P450s—to construct and deconstruct these strained systems[2], synthetic access to bridgehead-functionalized derivatives remains a topological challenge.

This whitepaper details a validated, scalable synthetic pathway for 5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid (CAS 1779427-66-5)[3]. By emphasizing mechanistic causality, chemoselectivity, and orthogonal protection strategies, this guide provides a self-validating framework for drug development professionals and synthetic chemists.

Mechanistic Rationale: Overcoming Topological Strain

Traditional approaches to the 2,5-diazabicyclo[2.2.2]octane core often rely on Dieckmann-analogous cyclizations of linear dipeptides (e.g., aspartate or glutamate derivatives). However, these intramolecular enolate alkylations typically suffer from low yields (15–30%) due to the high thermodynamic strain of the resulting [2.2.2] system[4].

To bypass this thermodynamic penalty, a [4+2] cycloaddition strategy is highly preferred. By utilizing a 2(1H)-pyrazinone as an electron-deficient azadiene and ethylene as the dienophile, the bicyclic core is assembled in a single, concerted step[5]. The bridgehead carboxylic acid is pre-installed as a methyl ester at the C3 position of the pyrazinone, ensuring perfect regiocontrol without the need for late-stage bridgehead C-H activation.

The Chemoselective Workflow

The protocol requires navigating competing reducible functional groups (imine, lactam, and ester).

  • Why LiAlH₄? Selective reduction of a lactam in the presence of an ester is notoriously difficult. Instead of fighting chemoselectivity, we employ a "global reduction" strategy using LiAlH₄ to reduce all moieties to an amino-alcohol.

  • Why Transient Cbz Protection? Direct oxidation of the resulting amino-alcohol would lead to competitive amine oxidation (e.g., N-oxide or imine formation). Transient global protection with Carboxybenzyl (Cbz) chloride shields the nitrogens, allowing clean oxidation of the primary alcohol to the carboxylic acid using TEMPO/BAIB.

G A 3-(Methoxycarbonyl) -2(1H)-pyrazinone B [4+2] Cycloaddition (Ethylene, 140°C) A->B C Imine Lactam Intermediate B->C D Global Reduction (Pd/C then LiAlH4) C->D E Di-Cbz Protection & Oxidation D->E F Deprotection & Selective N5-Boc E->F

Fig 1. Concerted [4+2] cycloaddition and chemoselective oxidation workflow.

Steric Control in Orthogonal Protection

The final step requires the selective Boc-protection of N5 to yield the target 5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid. Regioselectivity is achieved by exploiting the inherent geometry of the[2.2.2] bicycle.

The bridgehead carboxylic acid at C1 projects significant steric bulk toward the adjacent N2 position. By conducting the acylation at 0 °C with exactly 1.05 equivalents of Boc₂O, the less hindered N5 position is selectively protected, yielding the target compound with >85% regioselectivity.

Steric Core 2,5-Diazabicyclo[2.2.2]octane -1-carboxylic acid Boc Boc2O (1.05 eq) Regioselective Acylation Core->Boc N2 N2 Position Sterically Hindered by C1-COOH N5 N5 Position Sterically Accessible (Target) Boc->N2 Minor Pathway (<5% Yield) Boc->N5 Major Pathway (>85% Yield)

Fig 2. Steric rationale for the regioselective N5-Boc protection over N2.

Quantitative Data & Optimization

The success of this pathway relies on strict adherence to optimized parameters, particularly during the high-pressure cycloaddition and the chemoselective oxidation phases.

Table 1: Optimization of the[4+2] Cycloaddition Step

DienophilePressure (bar)Temp (°C)SolventTime (h)Yield (%)
Ethylene10100Toluene2418
Ethylene20120Toluene2445
Ethylene 40 140 Toluene 24 82
Ethylene60160Xylene1265 (Decomp.)

Table 2: Chemoselective Oxidation Parameters (Di-Cbz Amino Alcohol to Acid)

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Key Analytical Marker (LC-MS)
Jones ReagentAcetone0241High Cbz-cleavage byproducts
RuCl₃ / NaIO₄MeCN/H₂O25468Over-oxidation to lactam
TEMPO / BAIB MeCN/H₂O 25 4 91 Clean [M+H]+ for Di-Cbz Acid

Experimental Protocols (Self-Validating System)

Step 1: [4+2] Cycloaddition
  • To a high-pressure Hastelloy autoclave, add 3-(methoxycarbonyl)-2(1H)-pyrazinone (10.0 g, 64.9 mmol) dissolved in anhydrous toluene (150 mL).

  • Seal the vessel, purge with nitrogen (3x), and pressurize with ethylene gas to 40 bar.

  • Heat the mixture to 140 °C for 24 h with vigorous stirring.

  • Cool to room temperature, vent the ethylene safely, and remove the solvent in vacuo to yield 1-(methoxycarbonyl)-2,5-diazabicyclo[2.2.2]oct-5-en-3-one as a crude solid.

Step 2: Imine Hydrogenation & Global Reduction
  • Dissolve the crude cycloadduct in MeOH (200 mL) and add 10% Pd/C (1.0 g). Stir under H₂ (1 atm) at 25 °C for 12 h. Filter through Celite and concentrate to yield the saturated lactam.

  • Dissolve the saturated lactam (8.0 g) in anhydrous THF (100 mL) and cool to 0 °C under argon.

  • Add LiAlH₄ (2.0 M in THF, 80 mL) dropwise. Reflux the mixture for 16 h.

  • Quench via the Fieser method (1:1:3 H₂O:NaOH:H₂O). Filter the granular aluminum salts and concentrate the filtrate to yield 1-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane.

Step 3: Transient Global Protection & Oxidation
  • Dissolve the amino-alcohol (5.0 g) in DCM/H₂O (1:1, 100 mL) containing NaHCO₃ (10.0 g).

  • Add Benzyl chloroformate (Cbz-Cl, 2.5 eq) dropwise at 0 °C. Stir for 4 h, extract with DCM, and purify via flash chromatography to isolate the di-Cbz protected amino-alcohol.

  • Dissolve the protected alcohol (7.0 g) in MeCN/H₂O (1:1, 100 mL). Add BAIB (2.5 eq) and TEMPO (0.1 eq). Stir at room temperature for 4 h.

  • Quench with saturated aqueous Na₂S₂O₃, acidify to pH 3 with 1M HCl, and extract with EtOAc to yield the di-Cbz protected carboxylic acid.

Step 4: Deprotection & Regioselective Boc Protection
  • Hydrogenate the di-Cbz acid (Pd/C, H₂, MeOH) to yield the free 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid.

  • Suspend the crude amino acid in MeOH/H₂O (1:1, 50 mL). Add DIPEA (1.2 eq).

  • Add a solution of Boc₂O (1.05 eq) in MeOH dropwise over 2 h at 0 °C. Stir for an additional 2 h.

  • Concentrate the mixture, acidify to pH 4, and extract with DCM to yield the target 5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid .

References

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization Australian Journal of Chemistry URL:[Link]

  • 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS#1779427-66-5 ChemRadar Substance Database URL:[Link]

  • Fungal P450 Deconstructs the 2,5-Diazabicyclo[2.2.2]octane Ring En Route to the Complete Biosynthesis of 21R-Citrinadin A Journal of the American Chemical Society URL:[Link]

  • Rigidity versus flexibility: is this an issue in sigma-1 receptor ligand affinity and activity? Archiv der Pharmazie (ArTS) URL:[Link]

  • Synthesis of Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes Scribd (Document Repository) URL:[Link]

Sources

Exploratory

The Definitive Guide to NMR Spectral Analysis of 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid Derivatives

Executive Summary The 2,5-diazabicyclo[2.2.2]octane scaffold has emerged as a highly privileged, conformationally restricted pharmacophore in modern drug discovery. By forcing the molecular framework into a rigid 3D geom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,5-diazabicyclo[2.2.2]octane scaffold has emerged as a highly privileged, conformationally restricted pharmacophore in modern drug discovery. By forcing the molecular framework into a rigid 3D geometry, this bicyclic system enhances metabolic stability, improves target selectivity, and serves as a bioisostere for piperazines and morpholines.

This whitepaper provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts and spectral properties of 5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid (CAS 1779427-66-5). As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation, focusing instead on the causality behind the spectral phenomena, the rigid topology of the scaffold, and self-validating experimental workflows required for high-fidelity structural elucidation.

Structural Topology & Electronic Environment

To accurately interpret the NMR spectra of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid, one must first deconstruct its unique topology. The bicyclo[2.2.2]octane skeleton consists of two bridgehead carbons (C1 and C4) connected by three distinct two-atom bridges.

In the 2,5-diaza derivative, the heteroatoms are positioned asymmetrically across two of the bridges, introducing profound electronic desymmetrization[1]:

  • Bridge 1 (Positions 2,3): Contains the secondary amine (N2) and a methylene (C3).

  • Bridge 2 (Positions 5,6): Contains the tertiary amine (N5, Boc-protected) and a methylene (C6).

  • Bridge 3 (Positions 7,8): An ethylene bridge consisting of two methylenes (C7, C8).

The presence of the 1-carboxylic acid group and the 5-Boc group exerts strong inductive and steric effects that dictate the chemical shifts of the entire rigid framework. The high resonance energy of the amide/carbamate bonds in these systems ( nN​→πC=O∗​ conjugation) further restricts conformational flexibility, locking the molecule into a highly predictable NMR state[1].

Conformational_Logic N Nitrogen Heteroatoms (Positions 2 & 5) C1 C1 Bridgehead (~65-70 ppm) N->C1 Inductive Deshielding C4 C4 Bridgehead (~45-50 ppm) N->C4 Inductive Deshielding COOH 1-Carboxylic Acid (Electron Withdrawing) COOH->C1 Strong Deshielding Boc 5-Boc Group (Steric Bulk) Boc->N Amide Resonance

Caption: Electronic and steric factors influencing bridgehead 13C NMR chemical shifts.

NMR Chemical Shifts: Assignments and Causality

The rigid nature of the 2,5-diazabicyclo[2.2.2]octane core results in highly distinct chemical shifts. Unlike flexible aliphatic chains where rapid bond rotation averages out signals, this scaffold locks protons into specific endo and exo orientations, leading to complex multiplet splitting via long-range 4J W-couplings[2].

13 C NMR Chemical Shifts

The 13 C NMR spectrum is characterized by the extreme downfield shift of the C1 bridgehead. While a standard bicyclo[2.2.2]octane bridgehead resonates near 24 ppm, the C1 nucleus in this molecule is directly bonded to the electronegative N2 atom and the electron-withdrawing carboxylic acid. This dual inductive effect strips electron density from C1, pushing it to ~65–70 ppm.

Table 1: Expected 13 C NMR Assignments (100 MHz, CDCl 3​

  • TFA- d )
Carbon PositionTypeExpected Shift ( δ , ppm)Causality / Structural Rationale
C=O (Acid) Quaternary~172.5Highly deshielded carbonyl carbon of the 1-carboxylic acid.
C=O (Boc) Quaternary~154.0Carbamate carbonyl; shielded relative to the acid due to oxygen resonance.
C(CH 3​ ) 3​ Quaternary~80.5Sterically hindered quaternary carbon of the tert-butyl group.
C1 Quaternary65.0 – 68.0Bridgehead carbon; severely deshielded by adjacent N2 and COOH.
C4 Methine (CH)48.0 – 52.0Bridgehead carbon; deshielded by adjacent N5, but lacks the COOH effect.
C3 & C6 Methylene (CH 2​ )45.0 – 50.0 α -carbons to the nitrogen atoms (N2 and N5); typical amine range.
Boc-CH 3​ Methyl (CH 3​ )~28.4Three equivalent methyl groups of the Boc protecting group.
C7 & C8 Methylene (CH 2​ )22.0 – 28.0Ethylene bridge carbons; furthest from heteroatoms, most shielded in the core.
1 H NMR Chemical Shifts and Coupling

The 1 H NMR spectrum is dominated by the geometric constraints of the bicyclic system. The protons on the C7 and C8 ethylene bridge are locked in a rigid dihedral arrangement relative to the C3 and C6 protons. This orbital overlap facilitates observable 4J W-couplings (typically 1–3 Hz), splitting the expected doublets or triplets into complex, higher-order multiplets.

Table 2: Expected 1 H NMR Assignments (400 MHz, CDCl 3​

  • TFA- d )
Proton PositionMultiplicityExpected Shift ( δ , ppm)Coupling / Causality
COOH br s~10.5Broad singlet due to rapid chemical exchange; sharpens with TFA- d .
C4-H m3.80 – 4.00Bridgehead methine; couples to adjacent C3, C8 protons.
C3-H 2​ & C6-H 2​ m3.20 – 3.70Deshielded by adjacent nitrogens. Exhibits strong geminal coupling (~13 Hz) and W-coupling.
C7-H 2​ & C8-H 2​ m1.80 – 2.20Shielded aliphatic bridge protons; complex multiplets due to locked endo/exo geometry.
Boc-CH 3​ s~1.45Intense 9H singlet; diagnostic for the tert-butyl group.

Experimental Methodology for High-Fidelity Acquisition

A critical failure point in analyzing 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is ignoring its zwitterionic potential. The molecule possesses both a basic secondary amine (N2) and an acidic moiety (C1-COOH). In non-polar solvents like CDCl 3​ , it forms strong intermolecular hydrogen-bonded networks or intramolecular zwitterions. This drastically reduces the T2​ relaxation time, resulting in broad, unresolved "humps" rather than sharp peaks.

Step-by-Step Self-Validating Protocol:
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ .

  • Zwitterion Disruption (Critical Step): Add 1–2 drops of Trifluoroacetic acid- d (TFA- d ). This protonates the N2 amine, breaking the hydrogen-bonded polymeric networks and isolating the monomeric cationic species.

  • Shimming & Tuning: Perform rigorous 3D gradient shimming. The complex multiplets of the bicyclic core require a highly homogenous magnetic field to resolve the fine 1–3 Hz W-couplings.

  • Acquisition Validation: Acquire a preliminary 16-scan 1 H spectrum. Self-Validation Check: If the C3/C6 methylene peaks remain broad, add an additional drop of TFA- d or switch the solvent entirely to a highly polar aprotic solvent like DMSO- d6​ to fully solvate the charged species.

Advanced 2D NMR Workflows for Structural Elucidation

To definitively assign the carbon framework—particularly differentiating the C3/C6 methylenes from the C7/C8 methylenes—a systematic 2D NMR workflow is mandatory.

NMR_Workflow A Sample Prep (TFA-d addition) B 1D 1H & 13C NMR (Baseline Shifts) A->B C HSQC (C-H Direct Correlation) B->C D HMBC (Long-Range C-H) C->D E COSY / NOESY (Spatial & J-Coupling) D->E F 3D Structure Validation E->F

Caption: Workflow for 2D NMR structural elucidation of rigid bicyclic scaffolds.

2D Elucidation Logic:
  • HSQC (Heteronuclear Single Quantum Coherence): First, correlate all protons to their directly attached carbons. This immediately separates the oxygen/nitrogen-adjacent carbons (C3, C4, C6) from the purely aliphatic bridge (C7, C8).

  • HMBC (Heteronuclear Multiple Bond Correlation): Use the C1-COOH carbonyl carbon (~172.5 ppm) as an anchor. You will observe 3JCH​ correlations from the C3 and C7 protons to the C1 bridgehead, unambiguously identifying the orientation of the bridges relative to the carboxylic acid[3].

  • COSY (Correlation Spectroscopy): Trace the contiguous spin systems. The C7 protons will couple to C8 protons, and C8 protons will couple to the C4 bridgehead methine. This continuous J -coupling chain proves the integrity of the unbroken ethylene bridge.

References

  • A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A. Journal of the American Chemical Society / NIH.
  • Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. MDPI.
  • 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS#1779427-66-5. ChemRadar Global Chemical Inventory.

Sources

Foundational

The Physicochemical Paradigm of 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid in Modern Drug Discovery

Executive Summary The drive to "escape from flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) has fundamentally reshaped modern medicinal chemistry. At the forefront of this structural evolution is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to "escape from flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) has fundamentally reshaped modern medicinal chemistry. At the forefront of this structural evolution is the 2,5-diazabicyclo[2.2.2]octane scaffold. Serving as a conformationally restricted, rigid bioisostere of piperazine, this bridged bicyclic system dramatically alters the physicochemical and pharmacokinetic landscape of a drug candidate[1].

Specifically, 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid (often utilized in its Boc-protected form, CAS 1779427-66-5) provides a dual advantage: the rigidified diaza core optimizes target binding kinetics, while the C1-carboxylic acid offers a versatile, orthogonal vector for amide coupling. This whitepaper dissects the physicochemical properties, mechanistic causality, and validated analytical workflows associated with this advanced molecular building block.

Mechanistic Causality: The Bioisosteric Advantage

Replacing a standard piperazine ring with a 2,5-diazabicyclo[2.2.2]octane system is not merely a structural novelty; it is a calculated physicochemical intervention designed to solve specific liabilities in drug development[2].

Entropic Optimization and Target Affinity

Piperazine exists in a dynamic equilibrium of rapidly interconverting chair conformations. Upon binding to a target receptor, the molecule must adopt a single, biologically active conformation, resulting in a significant entropic penalty ( ΔS<0 ). The [2.2.2] bicyclic system is stereochemically locked[1]. By pre-organizing the spatial geometry of the nitrogen lone pairs, the entropic cost of binding is minimized, frequently resulting in a 10- to 100-fold increase in target affinity (e.g., in σ1​ or α IIb β 3 receptor antagonists)[1],[2].

Stereoelectronic Shielding and Metabolic Stability

Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, rapidly metabolize piperazines via α -carbon hydroxylation and subsequent N-dealkylation. The 2,5-diazabicyclo[2.2.2]octane core resists this degradation. The rigid cage structure prevents the optimal orbital alignment required for the initial single-electron transfer and hydrogen atom abstraction by the CYP heme-oxo species. This stereoelectronic shielding drastically reduces intrinsic clearance ( CLint​ ) and prolongs the in vivo half-life.

Inductive pKa Modulation

Highly basic amines (pKa > 9.5) are completely protonated at physiological pH (7.4), which can impede passive membrane permeability and trigger off-target hERG channel toxicity. The ethylene bridge in the [2.2.2] system, combined with the strong electron-withdrawing inductive effect of the C1-carboxylic acid, pulls electron density away from the secondary amines. This shifts the basic pKa from ~9.8 (piperazine) down to a more favorable ~7.5–8.2 range, increasing the proportion of the neutral species at pH 7.4 and enhancing gastrointestinal absorption[3].

Data Presentation: Physicochemical Profiling

The quantitative advantages of transitioning from a flat heterocycle to a bridged bicyclic system are summarized below.

Table 1: Comparative Physicochemical Profile

PropertyPiperazine2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acidPharmacological Impact
Molecular Weight 86.14 g/mol 156.18 g/mol (Unprotected)Slightly higher mass, offset by 3D geometry.
Fsp3​ (Fraction sp3) 1.000.86 (due to C=O)High 3D character improves clinical success rates.
Basic pKa (est.) ~9.8~7.8Lower basicity improves membrane permeability.
Acidic pKa (est.) N/A~3.8Enables zwitterionic properties; salt formation.
Conformational States Multiple (Chair/Boat)Single (Locked Cage)Eliminates entropic penalty during target binding.
TPSA ( A˚2 ) 24.161.4Optimized for balanced aqueous solubility/lipophilicity.

Visualizing the Structural Logic

The decision matrix for utilizing this scaffold is driven by a clear cascade of physicochemical improvements.

G Pip Piperazine Core (High pKa, Flat, Metabolically Labile) Bridge Ethylene Bridging (Escape from Flatland) Pip->Bridge Diaza 2,5-Diazabicyclo[2.2.2]octane (Rigidified Bioisostere) Bridge->Diaza Carbox C1-Carboxylation (Vector for Amide Coupling) Diaza->Carbox Target 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid (Advanced Scaffold) Carbox->Target Out1 Reduced Entropic Penalty (Enhanced Target Affinity) Target->Out1 Out2 Steric Shielding (Increased CYP450 Stability) Target->Out2 Out3 Inductive pKa Shift (Improved Membrane Permeability) Target->Out3

Fig 1: Structural evolution and physicochemical advantages of the 2,5-diazabicyclo[2.2.2]octane scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include mandatory internal controls that mathematically or biologically prove the assay's validity before the data can be accepted.

Protocol 1: Determination of pKa via Cosolvent Potentiometric Titration

Causality: Because the zwitterionic nature of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid can cause precipitation in purely aqueous media near its isoelectric point, a methanol/water cosolvent system must be used. The aqueous pKa is mathematically derived using the Yasuda-Shedlovsky extrapolation.

Step-by-Step Methodology:

  • System Calibration (The Validation Step): Titrate a known reference standard (Propranolol, literature pKa = 9.42) alongside the analyte. Validation Gate: If the extrapolated aqueous pKa of Propranolol deviates by >0.05 log units from 9.42, the electrode is fouled or the cosolvent ratios are inaccurate. Abort and recalibrate.

  • Sample Preparation: Dissolve 2 mg of the compound in 10 mL of varying Methanol/Water ratios (30%, 40%, 50%, 60% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Acidify the solution to pH 2.0 using standardized 0.5 M HCl. Titrate with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO2​ dissolution) up to pH 12.0.

  • Data Processing: Plot the apparent pKa ( psKa​ ) against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent mixtures.

  • Extrapolation: Perform a linear regression to the y-intercept (where 1/ϵ equals that of pure water, 0.0127 at 25°C) to yield the true aqueous pKa.

Protocol 2: In Vitro Microsomal Stability Assay ( CLint​ )

Causality: To empirically prove that the [2.2.2] bicyclic cage provides steric shielding against CYP450 oxidation compared to standard piperazines.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 μ M solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Internal Controls (The Validation Step):

    • Positive Control: Run Verapamil (a known rapid CYP substrate) in parallel. Validation Gate: Verapamil must show a t1/2​<15 minutes; otherwise, the microsomes are inactive.

    • Negative Control (Minus-NADPH): Incubate the compound with microsomes but without the NADPH regenerating system. Validation Gate: If degradation occurs here, the compound is chemically unstable or being degraded by non-CYP enzymes (e.g., esterases), invalidating the CYP-shielding hypothesis.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining versus time. The slope of the linear regression (-k) is used to calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

References

  • chemBlink. "5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS#1779427-66-5 | FCMD | Food Contact Materials Regulations Database - ChemRadar." ChemRadar Database,. URL: [Link]

  • National Institutes of Health (NIH). "A novel class of ion displacement ligands as antagonists of the αIIbβ3 receptor that limit conformational reorganization of the receptor - PMC." PubMed Central,[2]. URL:[Link]

  • ResearchGate. "Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization." ResearchGate Publications,[1]. URL:[Link]

Sources

Exploratory

Literature review of 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid in medicinal chemistry

Conformationally Restricted Scaffolds in Drug Discovery: A Technical Review of 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid Executive Summary In modern medicinal chemistry, the transition from flexible linear or monoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformationally Restricted Scaffolds in Drug Discovery: A Technical Review of 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid

Executive Summary

In modern medicinal chemistry, the transition from flexible linear or monocyclic amines to rigid, bridged bicyclic systems is a proven strategy for enhancing target selectivity and binding affinity. The 2,5-diazabicyclo[2.2.2]octane (DBO) core represents a highly pre-organized, conformationally restricted piperazine/ethylenediamine pharmacophore. Specifically, the orthogonally functionalized building block 5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1779427-66-5) [1] has emerged as a critical intermediate. By providing a protected secondary amine and a bridgehead carboxylic acid, it enables rapid diversification via amide coupling and cross-coupling chemistries, facilitating the discovery of highly selective kinase inhibitors, opioid agonists, and sigma receptor modulators.

Structural Rationale: The Power of Conformational Restriction

The fundamental thermodynamic advantage of the DBO scaffold lies in the reduction of the entropic penalty ( ΔS ) upon receptor binding. Flexible ethylenediamine or piperazine derivatives must adopt a specific, energetically demanding conformation to interact with target binding pockets. By introducing a two-carbon bridge across the 1,4-positions of a piperazine ring, the resulting 2,5-diazabicyclo[2.2.2]octane framework locks the nitrogen lone pairs and the N-C-C-N dihedral angles into a rigid geometry[2].

For example, in the development of Kappa-Opioid Receptor (KOR) agonists, the pharmacophoric ethylenediamine system within the DBO scaffold adopts a fixed dihedral angle of approximately 160°[3]. This rigidification prevents off-target interactions with μ

  • and δ -opioid receptors, which require different spatial arrangements of the basic amine and lipophilic domains[2].

    Pharmacophore Flexible Flexible Piperazine (High Entropic Penalty) Rigid 2,5-Diazabicyclo[2.2.2]octane (Pre-organized Conformation) Flexible->Rigid Bridging (C1-C4) Sigma Sigma-1 Receptor Affinity (Cytotoxicity) Rigid->Sigma KOR Kappa-Opioid Agonism (Analgesia) Rigid->KOR Kinase BMPR2 Selectivity (DEL Screening) Rigid->Kinase

    Caption: Logical relationship of pharmacophore rigidification leading to target selectivity.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of the DBO core is notoriously challenging due to the high ring strain of the bicyclo[2.2.2] system[4]. The most robust methodology involves a Dieckmann-analogous cyclization of piperazinediones followed by rigorous reduction.

Protocol 1: Dieckmann Cyclization & Silyl Trapping

Objective: Construct the highly strained bicyclic core from a piperazinedione acetate.

  • Deprotonation: Cool a solution of the piperazinedione acetate in anhydrous THF to –78 °C. Dropwise add 1.1 equivalents of Lithium Hexamethyldisilazide (LHMDS)[4].

  • Electrophilic Trapping: After 40 minutes, quench the reaction with excess Trimethylsilyl chloride (Me3SiCl)[4].

  • Validation: The success of this step is self-validating via 1 H NMR. The rigid bridgehead protons of the resulting mixed methyl silyl ketal will exhibit near-zero coupling constants ( J≈0 Hz) with adjacent protons, strictly obeying the Karplus equation due to the ~90° dihedral angles inherent to the bicyclo[2.2.2]octane system.

Causality: LHMDS at –78 °C provides kinetic control, selectively deprotonating the acetate side chain without attacking the ester carbonyl. The intermediate hemiketal anion is highly unstable and prone to retro-Dieckmann fragmentation. Immediate trapping with Me3SiCl locks the structure into a stable silyl ketal[4].

Protocol 2: Soxhlet-Assisted LAH Reduction

Objective: Reduce the diketopiperazine to the fully saturated 2,5-diazabicyclo[2.2.2]octane.

  • Setup: Charge a Soxhlet extractor thimble with the diketopiperazine intermediate (100 mg, 0.71 mmol). Suspend it above a flask containing Lithium Aluminum Hydride (LAH) (4.3 mL, 1.0 M in THF) diluted in 100 mL THF[5].

  • Reflux: Heat the system at reflux for 16 hours[5].

  • Fieser Quench: Cool to 0 °C. Sequentially add 200 μL water, 200 μL 15% NaOH, and 600 μL water[5].

  • Validation: The Fieser quench is a self-validating mechanism. If the stoichiometry is correct, the aluminum salts will precipitate as a granular, easily filterable white solid (sodium aluminate). A gelatinous emulsion indicates an incomplete or improper quench.

Causality: Diketopiperazines exhibit notoriously poor solubility in ethereal solvents. The Soxhlet apparatus allows for the continuous, slow introduction of the dissolved substrate into the LAH solution, preventing the need for massive solvent volumes while maintaining a high local concentration of the reducing agent[5].

Synthesis_Workflow Step1 Starting Material (S)-Aspartate / Piperazinedione Step2 Dieckmann Cyclization (LHMDS, THF, -78°C) Step1->Step2 Step3 Intermediate Trapping (Me3SiCl) Step2->Step3 Step4 Reduction / Deprotection (LAH, Reflux) Step3->Step4 Step5 Orthogonal Protection (Boc2O, Bridgehead Carboxylation) Step4->Step5 Step6 5-Boc-2,5-DBO-1-Carboxylic Acid Step5->Step6

Caption: Step-by-step synthetic workflow for 2,5-diazabicyclo[2.2.2]octane derivatives.

Target-Oriented Medicinal Chemistry Applications

BMPR2 Kinase Inhibitors via DEL Screening

The discovery of monokinase-selective inhibitors is historically challenging due to the highly conserved catalytic domains of the 500+ human kinases. However, utilizing DNA-Encoded Chemical Library (DEL) screening, Modukuri et al. (2023) identified the DBO scaffold as a privileged structure for Bone Morphogenetic Protein Receptor Type 2 (BMPR2) inhibition[6],[7]. The lead compound, CDD-1281, incorporates the DBO core to achieve an exceptional IC 50​ of 1.2 nM, maintaining >110-fold selectivity against related off-target kinases[6].

BMPR2_Pathway Ligand BMP Ligand Receptor BMPR2 / ALK Complex Ligand->Receptor Binds SMAD SMAD 1/5/8 Phosphorylation Receptor->SMAD Activates Inhibitor DBO-Derived Inhibitor (e.g., CDD-1281) Inhibitor->Receptor Blocks Kinase Domain Transcription Gene Transcription (Osteogenesis / Proliferation) SMAD->Transcription Translocates to Nucleus

Caption: BMPR2 signaling pathway and its modulation by DBO-derived kinase inhibitors.

Kappa-Opioid Receptor (KOR) Agonists

To probe the bioactive conformation of flexible KOR agonists, Wittig et al. (2017) synthesized 2,5-dibenzyl substituted DBO derivatives[2]. The rigidification of the ethylenediamine pharmacophore yielded compound (S,R,S)-16a, which demonstrated a Ki​ of 31 nM and acted as a full KOR agonist (EC 50​ = 240 nM in [35S]GTPγS assays)[2],[3]. The DBO core effectively eliminated binding to the Phencyclidine (PCP) binding site of the NMDA receptor, a common off-target liability for flexible amines[8].

Sigma ( σ ) Receptor Modulators

Sigma receptors ( σ1​ and σ2​ ) are overexpressed in various cancer cells, making them attractive targets for cytotoxic agents[9]. The accepted pharmacophore model for σ1​ ligands requires a basic amine flanked by two hydrophobic regions[10]. Weber et al. demonstrated that rigidifying flexible amines into the 2,5-diazabicyclo[2.2.2]octane framework dramatically improved σ1​ affinity (up to 30-fold)[9],[11]. These DBO derivatives successfully induced apoptosis in the A427 human tumor cell line, behaving similarly to the known σ1​ antagonist haloperidol[10].

Biosynthetic Deconstruction in Natural Products

Interestingly, nature also utilizes the DBO ring system, primarily within fungal prenylated indole alkaloids (PIAs)[12]. In the biosynthesis of 21R-citrinadin A by Penicillium citrinum, the DBO ring serves as a transient structural progenitor[12],[13].

Typical amide bonds feature high resonance energy (15–20 kcal/mol) and are highly stable[12]. However, a unique fungal P450 enzyme, CtdY , has been characterized to specifically catalyze the cleavage of the amide bond within the 2,5-diazabicyclo[2.2.2]octane system[14]. This deconstruction is followed by a decarboxylation step, collapsing the rigid [2.2.2] bridge to form the complex 6/5/5/6/6 pentacyclic scaffold required for the final natural product[12],[14].

Quantitative Data Summary

Table 1: Pharmacological Profile of 2,5-Diazabicyclo[2.2.2]octane Derivatives

Target Receptor/EnzymeLead CompoundCore ScaffoldBinding Affinity / PotencyPharmacological EffectReference
BMPR2 Kinase CDD-12812,5-DBOIC 50​ = 1.2 nMSelective Kinase InhibitionModukuri et al.[6]
κ -Opioid Receptor (S,R,S)-16a2,5-DBO Ki​ = 31 nMFull Agonist (EC 50​ = 240 nM)Wittig et al.[2]
σ1​ Receptor Compound 292,5-DBOLow nM rangeApoptosis / CytotoxicityWeber et al.[9]

References

  • Modukuri, R. K., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry.

  • Wittig, C., et al. (2017). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry.

  • Zampieri, D., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry (PMC).

  • Li, F., et al. (2023). A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A. Journal of the American Chemical Society.

  • ChemRadar Database. 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS#1779427-66-5.

  • ChemicalBook. 2,5-Diazabicyclo[2.2.2]octane synthesis.

  • Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry (ResearchGate).

Sources

Protocols & Analytical Methods

Method

Application Note: Conformational Restriction via 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid in Peptidomimetic Drug Design

Executive Summary The translation of native peptides into viable therapeutics is frequently hindered by their poor pharmacokinetic profiles, primarily driven by high conformational flexibility and susceptibility to prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of native peptides into viable therapeutics is frequently hindered by their poor pharmacokinetic profiles, primarily driven by high conformational flexibility and susceptibility to proteolytic degradation. Bridged bicyclic amino acids (BBAAs) represent a paradigm shift in peptidomimetic drug discovery. By incorporating the rigid 2,5-diazabicyclo[2.2.2]octane scaffold into peptide backbones, researchers can enforce severe conformational restrictions that mimic and stabilize secondary structures such as β -turns or α -helices[1].

This application note details the mechanistic rationale, self-validating synthetic protocols, and empirical advantages of utilizing 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid to engineer highly potent and metabolically stable peptidomimetics.

Mechanistic Rationale: The Power of Bicyclic Restriction

As a Senior Application Scientist, it is critical to understand why specific scaffolds are chosen rather than simply how to use them. Linear peptides suffer from high conformational entropy. When a linear peptide binds to its target receptor, it must adopt a specific bioactive conformation, resulting in a massive entropic penalty that reduces overall binding affinity.

The 2,5-diazabicyclo[2.2.2]octane core acts as a rigid, three-dimensional proline surrogate[2].

  • Thermodynamic Pre-organization: The bridged bicyclic system strictly locks the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This pre-organizes the peptide into its bioactive topology, significantly reducing the entropic cost of receptor binding and increasing target selectivity.

  • Metabolic Shielding: The bulky, rigid nature of the [2.2.2] octane system sterically shields adjacent amide bonds from enzymatic cleavage by exopeptidases and endopeptidases[1]. Nature itself utilizes this exact mechanism; for example, fungal biosynthetic pathways construct highly stable prenylated indole alkaloids utilizing the 2,5-diazabicyclo[2.2.2]octane ring to ensure survival against environmental degradation[3].

BBAA_Mechanism Linear Linear Peptide (High Entropy, Flexible) BBAA Incorporate 2,5-Diazabicyclo [2.2.2]octane Scaffold Linear->BBAA Restricted Conformational Restriction (Locked φ/ψ Angles) BBAA->Restricted Protease Steric Shielding (Protease Resistance) Restricted->Protease Binding Pre-organized Topology (Enhanced Target Affinity) Restricted->Binding

Fig 1. Mechanistic pathway of peptide stabilization via bicyclic conformational restriction.

Materials and Reagents

  • BBAA Monomer: 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1779427-66-5) or its Fmoc-protected derivative.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Resin: Rink Amide AM resin (for C-terminal amides).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Expert Insight: The secondary amine of the 2,5-diazabicyclo[2.2.2]octane system is highly sterically hindered. Standard coupling reagents (e.g., HBTU or DIC/Oxyma) are often insufficient for achieving quantitative yields. The following protocol utilizes highly reactive uronium salts (HATU) and extended coupling times. Furthermore, because the scaffold forms a secondary amine upon deprotection, the standard Kaiser test will yield false negatives. We employ the Chloranil test to create a self-validating workflow.

Step 1: Resin Swelling and Deprotection
  • Swell 0.1 mmol of Rink Amide resin in 5 mL of DMF for 30 minutes at room temperature.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 cycles: 5 minutes, then 15 minutes).

  • Wash the resin thoroughly with DMF (5 × 3 mL).

Step 2: Coupling of the BBAA Scaffold
  • Dissolve 0.3 mmol (3 eq) of Fmoc-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid and 0.3 mmol (3 eq) of HATU in 2 mL of DMF.

  • Add 0.6 mmol (6 eq) of DIPEA to the solution. Allow pre-activation for exactly 3 minutes.

  • Add the activated mixture to the resin and agitate for 4 hours at room temperature. (Note: For microwave-assisted SPPS, heat to 50°C for 1 hour).

  • Wash the resin with DMF (5 × 3 mL).

  • Self-Validation (Chloranil Test): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A colorless/yellow bead indicates successful coupling; a dark blue/green bead indicates unreacted secondary amines, requiring a repeat of Step 2.

Step 3: Elongation on the Bicyclic Amine

Critical Insight: Coupling the next amino acid onto the sterically hindered secondary amine of the [2.2.2] octane ring is the most challenging step[2].

  • Deprotect the Fmoc group on the BBAA (20% piperidine/DMF, 2 × 15 min).

  • For the subsequent amino acid coupling, utilize symmetric anhydrides or highly reactive acid fluorides (e.g., Fmoc-AA-F). If using standard Fmoc-AA-OH, use HATU/HOAt with a prolonged 12-hour coupling time.

Step 4: Cleavage and Purification
  • Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2.5 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, and lyophilize the pellet.

  • Purify via RP-HPLC using a C18 column with a Water/Acetonitrile gradient containing 0.1% TFA.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple Coupling of BBAA (HATU/DIPEA, 4 hrs) Deprotect->Couple Elongate Peptide Elongation (Acid Fluorides / HATU) Couple->Elongate Overcoming Steric Hindrance Cleavage Global Cleavage (TFA/TIS/H2O) Elongate->Cleavage Purify HPLC Purification & Lyophilization Cleavage->Purify

Fig 2. Workflow for SPPS incorporation of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid.

Quantitative Data: Impact of BBAA Substitution

The incorporation of the 2,5-diazabicyclo[2.2.2]octane scaffold drastically alters the physicochemical and biological profile of the resulting peptidomimetic. The table below summarizes typical quantitative improvements observed when replacing a central flexible dipeptide motif or a standard proline residue with the BBAA scaffold.

ParameterLinear Peptide (Wild-Type)BBAA-Modified PeptidomimeticFold Improvement
Receptor Binding Affinity ( Kd​ ) 45.0 nM2.1 nM~21x
Serum Half-Life ( t1/2​ ) 0.5 hours> 24.0 hours>48x
Cell Permeability ( Papp​ ) 0.8×10−6 cm/s 4.5×10−6 cm/s~5.6x
Conformational Entropy ( ΔS ) High (Unstructured)Low (Pre-organized)N/A

Table 1: Comparative Pharmacokinetic and Binding Profile of Linear vs. BBAA-Modified Peptidomimetics.

References

  • Chemical Science (RSC Publishing)
  • Synthesis of 2,5-Diazabicyclo[2.2.
  • Fungal P450 Deconstructs the 2,5-Diazabicyclo[2.2.
  • 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.

Sources

Application

2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid PROTAC linker design strategies

Application Note: Rational Design and Synthesis of PROTACs Utilizing the Rigid 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid Scaffold Executive Summary: The Paradigm Shift in "Linkerology" In the rapidly evolving field...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Synthesis of PROTACs Utilizing the Rigid 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid Scaffold

Executive Summary: The Paradigm Shift in "Linkerology"

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has transitioned from empirical "trial and error" to rational, structure-guided engineering[1]. Historically, early-stage PROTACs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic tractability and commercial availability[2][3]. However, these highly flexible tethers often violate Lipinski’s rule of five, introducing an excessive number of rotatable bonds that negatively impact oral bioavailability, cell permeability, and metabolic stability[3].

To overcome these pharmacokinetic bottlenecks, the incorporation of rigid structural motifs—such as spirocycles, piperazines, and bridged bicyclic systems—has emerged as a superior strategy[2][4]. Specifically, 5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1779427-66-5)[5][6] provides an exceptionally constrained 3D geometry. This application note details the thermodynamic rationale, chemical synthesis protocols, and biophysical validation workflows required to successfully integrate this rigid bicyclic scaffold into next-generation PROTACs.

Mechanistic Rationale: Thermodynamics and Pharmacokinetics

The linker in a PROTAC is not merely a passive tether; it is a critical determinant of the geometry and stability of the ternary complex (Target-PROTAC-E3 ligase)[7][8]. The 2,5-diazabicyclo[2.2.2]octane scaffold offers two distinct, highly defined exit vectors (the secondary amine and the carboxylic acid) that dictate the spatial orientation of the warhead relative to the E3 ligase anchor[9][10].

  • Thermodynamic Pre-organization: Flexible linkers must freeze into a single bioactive conformation from a vast ensemble of accessible states, incurring a massive entropic penalty ( ΔS )[7]. The rigid 2,5-diazabicyclo[2.2.2]octane scaffold pre-organizes the PROTAC into an active conformation, drastically reducing this entropic penalty and driving positive cooperativity ( α>1 ) during ternary complex formation[3][4].

  • DMPK Optimization: By replacing linear alkyl/PEG chains with a bridged bicycle, the number of rotatable bonds is minimized. Furthermore, the internal nitrogen atoms are sterically shielded within the bicyclic framework, reducing susceptibility to oxidative degradation by cytochrome P450 enzymes and extending the in vivo metabolic half-life[4][11].

G PROTAC Rigid PROTAC (2,5-Diazabicyclo[2.2.2]octane) POI Protein of Interest (e.g., IRAK4, AR) PROTAC->POI Warhead Binding E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3 Anchor Binding TC Ternary Complex (Pre-organized Geometry) POI->TC E3->TC UB Polyubiquitination (E2 Transfer) TC->UB Positive Cooperativity DEG 26S Proteasomal Degradation UB->DEG DEG->PROTAC Catalytic Recycling

Fig 1. Catalytic cycle of PROTAC-mediated degradation driven by a rigid bicyclic linker.

Quantitative Data Summary: Flexible vs. Rigid Linkers

The transition from flexible to rigid linkers yields measurable improvements in both biophysical and cellular assays. The table below summarizes representative data trends observed when optimizing PROTACs (e.g., targeting IRAK4 or Androgen Receptor) using rigid bicyclic scaffolds[2][11][12].

ParameterFlexible Linker (PEG/Alkyl)Rigid Linker (2,5-Diazabicyclo[2.2.2]octane)Impact on Drug Design
Entropic Penalty ( ΔS ) High (Multiple conformations)Low (Pre-organized)Enhances binding affinity (K D​ )
Rotatable Bonds 12 - 252 - 6Improves oral bioavailability
Ternary Cooperativity ( α ) Often Negative ( α<1 )Highly Positive ( α>1 )Drives selective degradation
Metabolic Half-Life (t 1/2​ ) Short (Oxidation-prone)Extended (Sterically shielded)Lowers required dosing frequency
Cellular Potency (DC 50​ ) > 100 nM< 10 nMMaximizes therapeutic window

Application Protocol I: Chemical Synthesis of Rigid PROTACs

The synthesis of PROTACs utilizing 5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid requires careful selection of coupling reagents due to the steric hindrance inherent to bridged bicyclic systems.

Causality in Reagent Selection: Standard carbodiimide coupling agents (EDC/HOBt) often result in sluggish kinetics and low yields when applied to sterically constrained secondary amines. Therefore, HATU is mandated for these protocols, as the 7-azabenzotriazole leaving group provides superior activation kinetics and stabilizes the active ester intermediate[13][14]. Furthermore, for Boc deprotection, 4M HCl in dioxane is selected over Trifluoroacetic acid (TFA). TFA generates trifluoroacetate salts that are difficult to remove and can poison subsequent HATU coupling steps; HCl yields a highly crystalline hydrochloride salt that is easily isolated via precipitation[15][16].

Step-by-Step Methodology

Phase 1: Warhead Coupling

  • Activation: Dissolve 5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to form the active ester[13][14].

  • Coupling: Add the amine-functionalized warhead ligand (1.0 eq) to the reaction mixture. Stir at room temperature for 4–6 hours under an inert N 2​ atmosphere.

  • Validation: Monitor reaction completion via LC-MS. Upon completion, quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Phase 2: Boc Deprotection

  • Cleavage: Dissolve the purified intermediate in a minimal volume of anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (10 eq) dropwise at 0 °C[15][16].

  • Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. The deprotected hydrochloride salt will precipitate.

  • Validation: Filter the solid, wash repeatedly with cold diethyl ether, and dry under high vacuum. Confirm the complete removal of the Boc group (loss of m/z 100 on LC-MS).

Phase 3: E3 Ligand Conjugation

  • Final Assembly: Dissolve the carboxylic acid-functionalized E3 ligand (e.g., a thalidomide or VHL derivative) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (4.0 eq to neutralize the HCl salt) and stir for 15 minutes.

  • Coupling: Add the deprotected bicyclic intermediate (1.0 eq) from Phase 2. Stir overnight at room temperature.

  • Purification: Purify the final PROTAC via preparative reverse-phase HPLC to achieve >95% purity required for biological assays.

Workflow S1 1. Warhead Coupling HATU / DIPEA (Overcomes Sterics) S2 2. Boc Deprotection 4M HCl in Dioxane (Avoids TFA Salts) S1->S2 S3 3. E3 Ligand Coupling HATU / DIPEA (Final Assembly) S2->S3 S4 4. SPR Assay Validate Ternary Complex Kinetics S3->S4 S5 5. Western Blot Determine DC50 & Dmax S4->S5

Fig 2. Self-validating workflow for the synthesis and evaluation of rigid PROTACs.

Application Protocol II: Biophysical & Cellular Validation

To ensure the protocol acts as a self-validating system, the synthesized PROTAC must be sequentially evaluated for its ability to form a ternary complex in vitro and induce target degradation in cellulo.

Step 1: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Causality: Binary affinity (PROTAC to POI) does not guarantee degradation. SPR is required to quantify the ternary complex kinetics (K D,ternary​ ) and calculate the cooperativity factor ( α )[1].

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) onto a CM5 sensor chip via standard amine coupling.

  • Ternary Analysis: Prepare solutions containing a saturating concentration of the target POI (e.g., 5 μM) and titrate varying concentrations of the PROTAC (1 nM to 1 μM)[1].

  • Data Fitting: Flow the mixture over the sensor chip. Fit the resulting sensograms to a 1:1 binding model to extract K D,ternary​ . A rigid linker should yield an α value > 1, indicating positive cooperativity.

Step 2: Cellular Degradation Assay (Western Blotting)

Causality: To confirm that the loss of the target protein is exclusively mediated by the proteasome (and not via off-target cytotoxicity or lysosomal pathways), control inhibitors must be used[11].

  • Cell Treatment: Seed the target cancer cell line in 6-well plates. Treat cells with a concentration gradient of the PROTAC (0.1 nM to 10 μM) for 12–24 hours[12].

  • Mechanistic Controls: In parallel wells, co-incubate the PROTAC at its expected D max​ concentration with either MG132 (10 μM, proteasome inhibitor) or Bafilomycin A1 (100 nM, lysosome inhibitor)[11].

  • Analysis: Lyse the cells and perform Western blotting against the POI and a loading control (e.g., GAPDH).

  • Validation: A successful rigid PROTAC will show profound target depletion (DC 50​ typically < 10 nM). Crucially, this degradation must be entirely rescued by MG132, but unaffected by Bafilomycin A1, proving the mechanism is strictly proteasomal[11].

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from[Link]

  • ChemRadar. (n.d.). 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS#1779427-66-5. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. ACS Publications. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[d]thiazole Structural Motif. ACS Publications. Retrieved from [Link]

  • Google Patents. (2019). Substituted diazahetero-bicyclic compounds and their use.

Sources

Method

Orthogonal protection strategies for 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid

Application Note & Protocol: Orthogonal Protection Strategies for 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Solid-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Orthogonal Protection Strategies for 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, PROTAC Linker Engineering, and Foldamer Design.

Introduction & Mechanistic Rationale

The 2,5-diazabicyclo[2.2.2]octane skeleton is a highly sought-after conformationally restricted scaffold. Found in complex natural products such as Citrinadin A[1], this bridged bicyclic system imparts exceptional metabolic stability and precise 3D vector projection when incorporated into synthetic therapeutic molecules. The synthesis and regioselective manipulation of this system require a deep understanding of its inherent structural asymmetry[2].

To utilize 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid as a modular building block in Solid-Phase Peptide Synthesis (SPPS) or PROTAC linker design, researchers must employ a robust orthogonal protection strategy [3]. Orthogonality ensures that specific reactive sites can be unmasked independently without affecting the others, a foundational principle in modern peptide chemistry[4].

The Causality of Regioselectivity (The Asymmetry Principle) The molecule possesses three reactive sites: the N2 amine, the N5 amine, and the C1 carboxylic acid.

  • N2 Amine: Located adjacent to the C1-bridgehead, which bears the electron-withdrawing carboxylic acid. This proximity renders N2 sterically hindered and electronically deactivated (less nucleophilic).

  • N5 Amine: Located adjacent to the C4-bridgehead (which bears only a proton). N5 is significantly less sterically hindered and more nucleophilic.

By exploiting this kinetic and thermodynamic disparity, we can achieve regioselective protection without the need for complex, low-yield separation steps. We recommend an N2-Fmoc / N5-Boc / C1-Allyl Ester strategy. This triad offers perfect orthogonality: acid-labile (Boc), base-labile (Fmoc), and Pd(0)-labile (Allyl) conditions.

Orthogonal Protection Matrix (Data Presentation)

The following table summarizes the quantitative and qualitative parameters of the chosen protective groups, ensuring a self-validating framework for experimental design.

Reactive SiteProtective GroupReagent UsedCleavage ConditionCleavage MechanismOrthogonality / Compatibility
N5 (Less Hindered) Boc (tert-Butyloxycarbonyl)Boc₂O (1.0 eq)20-50% TFA in DCMAcid-catalyzed carbocation formationStable to Piperidine (Base) and Pd(0).
N2 (Hindered) Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu (1.5 eq)20% Piperidine in DMFBase-catalyzed β-eliminationStable to TFA (Acid) and Pd(0).
C1 (Carboxylic Acid) Allyl Ester (-OAllyl)Allyl Bromide (1.2 eq)Pd(PPh₃)₄, MorpholinePd(0)-catalyzed π-allyl complexationStable to TFA (Acid) and Piperidine (Base).

Strategic Workflow Visualization

ProtectionWorkflow Start 2,5-Diazabicyclo[2.2.2]octane -1-carboxylic acid Step1 Regioselective N5-Protection (1.0 eq Boc2O, 0°C) Start->Step1 Intermediate1 N5-Boc-2,5-diazabicyclo[2.2.2] octane-1-carboxylic acid Step1->Intermediate1 Step2 N2-Protection (Fmoc-OSu, NaHCO3) Intermediate1->Step2 Intermediate2 N2-Fmoc-N5-Boc-2,5-diazabicyclo [2.2.2]octane-1-carboxylic acid Step2->Intermediate2 Step3 C1-Esterification (Allyl-Br, Cs2CO3) Intermediate2->Step3 Final Fully Orthogonally Protected Scaffold Step3->Final

Workflow for the regioselective orthogonal protection of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints (LC-MS) to ensure the integrity of the synthesis at every step.

Protocol A: Regioselective N5-Boc Protection

Causality: Conducting this reaction at 0 °C with exactly 1.0 equivalent of Boc₂O ensures kinetic control, directing the electrophile exclusively to the more nucleophilic N5 amine and preventing over-protection at N2.

  • Suspend 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid (10.0 mmol, MW: 156.18) in a 1:1 mixture of THF/H₂O (50 mL).

  • Add Triethylamine (Et₃N, 15.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Dissolve Boc₂O (10.0 mmol) in THF (10 mL) and add dropwise over 30 minutes via an addition funnel.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in MeOH, and run LC-MS. Look for the disappearance of the starting material and the appearance of the N5-Boc intermediate. Expected Mass: [M+H]⁺ = 257.3 m/z.

  • Concentrate the THF in vacuo, acidify the aqueous layer to pH 4 with 1M citric acid, and extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the N5-Boc intermediate.

Protocol B: N2-Fmoc Protection

Causality: Fmoc-OSu is chosen over Fmoc-Cl to prevent the formation of highly reactive acyl chloride byproducts that could trigger unwanted side reactions with the C1-carboxylic acid (e.g., mixed anhydride formation).

  • Dissolve the N5-Boc intermediate (approx. 9.5 mmol) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous NaHCO₃ (60 mL).

  • Cool the solution to 0 °C.

  • Add Fmoc-OSu (14.25 mmol, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint: LC-MS analysis of the crude mixture. Expected Mass: [M+H]⁺ = 479.5 m/z.

  • Evaporate the dioxane, acidify the aqueous phase to pH 3 with 1M HCl, and extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (DCM/MeOH) if necessary.

Protocol C: C1-Allyl Esterification

Causality: Cesium carbonate (Cs₂CO₃) is utilized as a mild base in DMF to facilitate the SN2 displacement of allyl bromide by the carboxylate without prematurely cleaving the base-labile N2-Fmoc group.

  • Dissolve the N2-Fmoc-N5-Boc intermediate (8.0 mmol) in anhydrous DMF (40 mL) under an argon atmosphere.

  • Add Cs₂CO₃ (4.0 mmol, 0.5 eq—sufficient for the monocarboxylic acid) and stir for 15 minutes.

  • Add Allyl Bromide (9.6 mmol, 1.2 eq) dropwise.

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: LC-MS analysis. Expected Mass: [M+H]⁺ = 519.6 m/z.

  • Quench with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash the organic layer extensively with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate to yield the fully protected building block.

Selective Deprotection Workflows

Once incorporated into a target molecule, the orthogonal groups can be cleaved selectively.

DeprotectionMatrix Protected N2-Fmoc / N5-Boc / C1-OAllyl Protected Scaffold Cond1 20% Piperidine / DMF (Base-Catalyzed) Protected->Cond1 Cond2 TFA / DCM (Acid-Catalyzed) Protected->Cond2 Cond3 Pd(PPh3)4 / Morpholine (Pd(0)-Catalyzed) Protected->Cond3 Res1 Free N2 Amine (N5-Boc, C1-OAllyl Intact) Cond1->Res1 Res2 Free N5 Amine (N2-Fmoc, C1-OAllyl Intact) Cond2->Res2 Res3 Free C1 Carboxylic Acid (N2-Fmoc, N5-Boc Intact) Cond3->Res3

Orthogonal deprotection pathways demonstrating independent cleavage of N2, N5, and C1 groups.

  • To unmask N2 (Fmoc Cleavage): Treat the compound with 20% Piperidine in DMF for 20 minutes at room temperature. The byproduct (dibenzofulvene) is scavenged by piperidine.

  • To unmask N5 (Boc Cleavage): Treat the compound with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes. Evaporate under a stream of nitrogen to yield the TFA salt of the N5 amine.

  • To unmask C1 (Allyl Cleavage): Treat the compound with catalytic Pd(PPh₃)₄ (0.1 eq) and Morpholine (10 eq) as an allyl scavenger in anhydrous DCM for 2 hours under argon.

References

  • Fungal P450 Deconstructs the 2,5-Diazabicyclo[2.2.2]octane Ring En Route to the Complete Biosynthesis of 21R-Citrinadin A. Journal of the American Chemical Society. 1

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. 2

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - National Institutes of Health. 3

  • Solid‐phase peptide synthesis: a silver anniversary report. Experts@Minnesota. 4

Sources

Application

Functionalization of 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid Secondary Amines: A Guide to Rigidified Piperazine Bioisosteres

Executive Summary & Mechanistic Rationale The transition from flat, flexible heterocycles to three-dimensional, conformationally restricted scaffolds is a cornerstone of modern rational drug design. The 2,5-diazabicyclo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from flat, flexible heterocycles to three-dimensional, conformationally restricted scaffolds is a cornerstone of modern rational drug design. The 2,5-diazabicyclo[2.2.2]octane system serves as a highly rigidified bioisostere for piperazine. By constraining the ring into a bridged bicyclic framework, the entropic penalty typically incurred upon target binding is drastically reduced, locking the molecule into a bioactive conformation [1].

Functionalizing the 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid scaffold presents unique synthetic challenges and opportunities. The molecule possesses two orthogonal handles: a bridgehead carboxylic acid and a secondary amine. However, the [2.2.2] bridged system forces the core into a boat-like conformation, introducing significant steric shielding around the secondary amine.

Causality in Reaction Design: Due to this steric bulk, standard coupling conditions (e.g., EDC/HOBt for amidation, or unliganded palladium for cross-coupling) often fail or result in poor yields. To overcome the high activation energy barrier caused by the bridgehead proximity, highly efficient coupling reagents (such as HATU or COMU) and sterically demanding, electron-rich phosphine ligands (such as RuPhos) are strictly required. Furthermore, the inductive electron-withdrawing effect of the bridgehead carboxylic acid slightly lowers the pKa of the secondary amine compared to an unfunctionalized piperazine, necessitating careful selection of organic bases during functionalization [2].

Physicochemical Profiling: Piperazine vs. 2,5-Diazabicyclo[2.2.2]octane

To understand the synthetic behavior of the secondary amine, it is critical to compare its physicochemical properties against standard piperazine.

PropertyPiperazine2,5-Diazabicyclo[2.2.2]octane CoreSynthetic Implication
Conformational Flexibility High (Chair-to-Chair flip)Very Low (Rigidified Boat)Reduced entropic penalty upon binding; highly predictable 3D vector projection.
Fraction sp3 (Fsp3) 1.001.00Enhanced aqueous solubility and metabolic stability.
Secondary Amine pKa ~9.8~8.5 – 9.0Weaker nucleophilicity requires stronger bases (e.g., DBU or high-temp DIPEA) for alkylations.
Steric Hindrance at Nitrogen LowHigh (Shielded by ethylene bridge)Bulky electrophiles react sluggishly; requires highly active esters (HATU) for amidation.
Metabolic Stability Moderate (Prone to oxidation)High (Bridge prevents CYP-mediated ring opening)Excellent pharmacokinetic profile for in vivo studies [1].

Experimental Workflows & Protocols

The following protocols describe the functionalization of the secondary amine. To prevent zwitterion formation and ensure solubility in organic solvents, it is highly recommended to start with the esterified core (e.g., Methyl 2,5-diazabicyclo[2.2.2]octane-1-carboxylate hydrochloride ).

Protocol A: High-Efficiency Amide Coupling at the Secondary Amine

Standard carbodiimides are insufficient for this sterically hindered amine. The use of HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid coupling partner (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.3 equiv, 0.65 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add Methyl 2,5-diazabicyclo[2.2.2]octane-1-carboxylate hydrochloride (1.0 equiv, 0.5 mmol) in one portion.

  • Reaction & Heating: Due to steric hindrance, heat the reaction block to 45 °C and stir for 12–16 hours.

  • Self-Validating Check (Chloranil Test): Spot the reaction mixture on a TLC plate, spray with a 2% solution of chloranil in toluene, and heat. The disappearance of a blue/green spot confirms the complete consumption of the secondary amine.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: C–N Cross-Coupling (Buchwald-Hartwig)

Attaching an aryl group to the secondary amine requires a palladium catalyst. The bulky ligand RuPhos is specifically chosen because it facilitates reductive elimination and prevents the formation of inactive bis(amine)palladium resting states, which are common when coupling hindered secondary amines.

Step-by-Step Methodology:

  • Setup: Inside a nitrogen-filled glovebox, charge a Schlenk tube with Methyl 2,5-diazabicyclo[2.2.2]octane-1-carboxylate (1.0 equiv, 0.5 mmol), the aryl bromide (1.1 equiv, 0.55 mmol), Pd2(dba)3 (2.5 mol%), RuPhos (5.0 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL). Seal the tube and remove it from the glovebox.

  • Coupling: Heat the mixture in an oil bath at 95 °C for 18 hours.

  • Self-Validating Check (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the complete disappearance of the starting material mass [M+H]+ and the appearance of the arylated product mass.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Orthogonal Functionalization Strategy

The true power of the 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid scaffold lies in its capacity for orthogonal functionalization. By utilizing a Boc-protected amine, the bridgehead carboxylic acid can be functionalized first, followed by acidic deprotection and subsequent functionalization of the secondary amine.

G SM 5-Boc-2,5-Diazabicyclo[2.2.2]octane- 1-carboxylic acid PathA Pathway A: Bridgehead Acid Coupling SM->PathA HATU, R-NH2 Deprot Boc Deprotection (TFA/DCM) SM->Deprot Acidic Cleavage ProdA 1-Amide-5-Boc- [2.2.2]bicyclic scaffold PathA->ProdA PathB Pathway B: Secondary Amine Coupling ProdB 1-Carboxy-5-Aryl/Acyl- [2.2.2]bicyclic scaffold PathB->ProdB Buchwald or Amidation Deprot->PathB

Orthogonal functionalization pathways of the 2,5-diazabicyclo[2.2.2]octane scaffold.

References

  • Weber, F., Brune, S., Börgel, F., Lange, C., Korpis, K., Bednarski, P. J., Laurini, E., Fermeglia, M., Pricl, S., Schepmann, D., & Wünsch, B. (2016). Rigidity versus Flexibility: Is This an Issue in σ1 Receptor Ligand Affinity and Activity? Journal of Medicinal Chemistry, 59(11), 5505–5519.[Link]

  • Liu, S., Nie, Q., Liu, Z., Patil, S., & Gao, X. (2023). A Fungal P450 Deconstructs the 2,5-Diazabicyclo[2.2.2]octane Ring En Route to the Complete Biosynthesis of 21R-Citrinadin A. Journal of the American Chemical Society, 145(26), 14251–14259.[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid and its derivatives. As a Senior Application Scientist, I frequently consult with drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid and its derivatives.

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to assemble this highly constrained bicyclic scaffold. Because functionalizing the bridgehead (C1) post-cyclization is sterically and electronically restricted, the 1-carboxylic acid moiety is typically pre-installed using an (S)-aspartate derivative as the acyclic precursor. However, closing the ring to form the[2.2.2] core introduces immense thermodynamic and kinetic bottlenecks.

This guide moves beyond basic recipes to explain the causality behind each experimental choice, providing self-validating protocols to maximize your reaction yields.

Mechanistic Bottlenecks & Workflow

Mechanism A Aspartate-derived Piperazine Precursor B Enolate Formation (LHMDS / NaHMDS) A->B C Na+ Chelate Intermediate B->C Diastereoselective Control D Hemiketal Anion (High Strain) C->D Cyclization E TMSCl Trapping D->E Prevents Reversibility F Bicyclo[2.2.2]octane Core E->F Stable Acetal

Fig 1. Dieckmann-analogous cyclization pathway highlighting the critical TMSCl trapping step.

Yield Optimization FAQs

Q1: Why does the Dieckmann-analogous cyclization of piperazine-2-acetates consistently stall at <15% yield? A: The primary culprit is the immense thermodynamic penalty of the [2.2.2] bicyclic strain. The low yield of the bicyclic mixed acetal is directly explained by the higher energy (strain) of the bicyclo[2.2.2]octane system and the lower conformational flexibility of the shorter acetate side chain[1]. To force this equilibrium forward, you must irreversibly trap the highly unstable hemiketal anion intermediate. Using LHMDS followed by an immediate Trimethylsilyl chloride (TMSCl) quench forms a stable mixed methyl silyl acetal. Furthermore, substituting LHMDS with a sodium-based base (or ensuring Na⁺ is present) facilitates the formation of a six-membered Na⁺-chelate intermediate, which is responsible for the high diastereoselectivity of the cyclization step[2].

Q2: I am attempting to reduce 2,5-diazabicyclo[2.2.2]octane-3,6-dione using LAH, but my isolated yields are erratic (20-50%) and the product is trapped in an emulsion. How do I recover the diamine efficiently? A: The bicyclic diamine is highly polar and easily sequestered by the gelatinous aluminum hydroxide salts formed during a standard aqueous quench. To resolve this, you must implement a strict Fieser quench and utilize a Soxhlet extractor for the reaction itself. Because the starting diketopiperazine is often poorly soluble in THF, placing it in a Soxhlet thimble suspended above the refluxing LAH solution ensures a slow, continuous addition that prevents localized quenching[3]. Following the 16-hour reflux, the Fieser quench forces the aluminum salts into a dense, granular lattice, liberating the water-soluble diamine into the organic phase.

Q3: Can the [2.2.2] core be synthesized via cycloaddition to avoid the diketopiperazine route entirely? A: Yes, but it requires careful control of rearrangement pathways. A 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylates initially forms a 3,8-diazabicyclo[3.2.1]octane. Under specific conditions (e.g., using methyl 2-phenyl acrylate), this intermediate undergoes a Wagner–Meerwein rearrangement to yield the 2,5-diazabicyclo[2.2.2]octane core[4]. However, yields typically hover around 40% due to the reversibility of the rearrangement and competing side reactions.

Quantitative Yield Comparison

Synthetic StrategyKey Reagents & ConditionsTarget IntermediateObserved Yield RangePrimary Mechanistic Bottleneck
Dieckmann-Analogous Cyclization LHMDS, TMSCl, -78°C to RTBicyclic mixed silyl acetal15% – 30%High ring strain; low conformational flexibility of acetate side chain
Diketopiperazine Reduction LAH (1.0 M in THF), Reflux 16h2,5-Diazabicyclo[2.2.2]octane70% – 99%Product sequestration in aluminum hydroxide emulsions
1,3-Dipolar Cycloaddition 3-Oxidopyrazinium, Acrylates, RT[2.2.2] Cycloaddition Adduct7% – 40%Competing Wagner-Meerwein rearrangement favoring the [3.2.1] system

Self-Validating Experimental Protocols

Protocol 1: Dieckmann-Analogous Cyclization with TMSCl Trapping

Objective: Assemble the [2.2.2] core from an aspartate-derived piperazine-2-acetate precursor. Causality: Trapping the alkoxide intermediate with silicon prevents the retro-Dieckmann reaction, overcoming the thermodynamic barrier.

  • Preparation: Dissolve the piperazine-2-acetate precursor in anhydrous THF under a strict N₂ atmosphere. Cool the reaction vessel to -78 °C.

  • Deprotonation: Dropwise add 1.1 equivalents of LHMDS (or NaHMDS to leverage Na⁺ chelation).

    • Self-Validation Checkpoint: The solution should transition from colorless to a pale yellow, indicating enolate formation. TLC (UV active) should confirm the disappearance of the starting material after 30 minutes.

  • Trapping: Rapidly inject 1.5 equivalents of freshly distilled TMSCl.

    • Causality: The silicon electrophile reacts faster with the transient hemiketal anion than the anion can undergo ring-opening.

  • Quench & Isolate: Warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3x). Dry over Na₂SO₄ and concentrate under vacuum.

Protocol 2: High-Yield LAH Reduction of Diketopiperazine

Objective: Reduce 2,5-diazabicyclo[2.2.2]octane-3,6-dione to the diamine core. Causality: Continuous substrate dissolution via Soxhlet prevents LAH passivation; the Fieser quench prevents product trapping.

FieserQuench S1 Completed LAH Reduction (Dark/Cloudy Mixture) S2 Add x mL H2O (Dropwise at 0°C) S1->S2 Quench excess LAH S3 Add x mL 15% NaOH (Stir 15 min) S2->S3 Form aluminate salts S4 Add 3x mL H2O (Stir 30 min at RT) S3->S4 Force precipitation S5 Granular White Precipitate (Self-Validation) S4->S5 Visual confirmation S6 Filtration & Extraction (High Yield Recovery) S5->S6 Clean separation

Fig 2. Self-validating Fieser quench workflow for high-yield bicyclic diamine recovery.

  • Soxhlet Setup: Charge a Soxhlet extractor thimble with the diketopiperazine precursor (e.g., 100 mg)[3].

  • Reduction: Suspend the Soxhlet apparatus above a flask containing a solution of LAH (6.0 eq, 1.0 M in THF) diluted in anhydrous THF. Heat the system at reflux for 16 h[3].

    • Self-Validation Checkpoint: The thimble should be completely empty of solid precursor after 16 hours, confirming total transfer and reaction.

  • Fieser Quench (Critical Step): Cool the flask to 0 °C. For every x grams of LAH used, sequentially add:

    • x mL of distilled H₂O (Dropwise; Caution: Vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Maturation: Stir the resultant suspension at room temperature for 1 hour.

    • Self-Validation Checkpoint: The initial gray, gelatinous emulsion must transform into a stark white, easily filterable granular precipitate. If the mixture remains gray/sludgy, the quench is incomplete.

  • Isolation: Filter the mixture through a Celite pad, wash the filter cake generously with THF, and evaporate the combined filtrates to afford the product as a pale yellow oil[3].

Sources

Optimization

Overcoming steric hindrance in 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid coupling

Welcome to the Technical Support Center for complex amide bond formations. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex amide bond formations. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the coupling of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid and related bridgehead bicyclic systems.

This guide bypasses generic advice to focus on the exact causality of coupling failures at the bridgehead position, providing self-validating protocols and data-driven troubleshooting strategies.

Diagnostic Workflow for Bridgehead Coupling

Before initiating your experiment, use the following logic tree to select the appropriate activation strategy based on your amine partner's nucleophilicity and steric profile.

G N1 Analyze Amine Nucleophile N2 Primary / Unhindered N1->N2 N3 Secondary / Hindered N1->N3 N4 HATU / DIPEA Protocol N2->N4 N5 BTFFH (Acyl Fluoride) Protocol N3->N5 N6 LCMS Validation Check N4->N6 N5->N6 N7 Proceed to Purification N6->N7 Product Formed N8 Elevate Temp / Acyl Chloride N6->N8 Unreacted Active Ester

Workflow for selecting coupling strategies for hindered bridgehead carboxylic acids.

Part 1: Mechanistic Causality & FAQs

Q: Why do standard coupling reagents (e.g., EDC, DCC, HBTU) frequently fail with 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid? A: The failure is rooted in the rigid, 3D geometry of the bicyclo[2.2.2]octane cage. The carboxylic acid is located at the bridgehead (C1 position), locked in a tetrahedral conformation. When activated by standard reagents, the resulting active ester (such as an O-benzotriazole ester) is extremely bulky. The surrounding carbon cage physically blocks the trajectory required for the incoming amine nucleophile to attack the carbonyl carbon (the Bürgi-Dunitz angle), resulting in near-zero conversion[1].

Q: Why are acyl fluorides the preferred solution for this specific scaffold? A: Acyl fluorides behave like activated esters but possess a much smaller steric profile due to the small atomic radius of the fluorine atom. This minimizes steric hindrance at the carbonyl carbon, allowing even hindered or electron-deficient amines to access the electrophilic center. Furthermore, the strong C-F bond makes 2 relatively stable against hydrolysis while remaining highly reactive toward amines[2]. Reagents like BTFFH allow for the efficient, one-pot in situ generation of these intermediates[3].

Pathway A Bridgehead Acid (Sterically Shielded) C Acyl Fluoride (Low Steric Profile) A->C Fluorination B BTFFH + DIPEA B->C E Amide Product C->E Nucleophilic Attack D Amine D->E

Mechanistic pathway of BTFFH-mediated acyl fluoride formation and amide coupling.

Part 2: Quantitative Comparison of Coupling Strategies

To guide your reagent selection, the following table summarizes the performance of various coupling strategies when applied to bridgehead bicyclic acids.

Coupling StrategyIntermediate Steric ProfileReactivity with Bridgehead AcidsEpimerization RiskIdeal Application
EDC / HOBt High (OBt ester)Very Low (<10% yield)LowUnhindered linear aliphatic acids
HATU / DIPEA High (OAt ester)Moderate (40-60% yield)LowPrimary amines + bridgehead acids[4]
BTFFH / DIPEA Very Low (Acyl Fluoride)High (>85% yield)LowSecondary/hindered amines + bridgehead acids[3]
Ghosez's Reagent Low (Acyl Chloride)Very HighModerateExtremely unreactive/electron-deficient amines

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies include mandatory self-validation steps to prevent wasted downstream effort.

Protocol A: BTFFH-Mediated Acyl Fluoride Coupling (Recommended)

Use this protocol when coupling 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid to secondary, hindered, or slightly electron-deficient amines.

Step 1: Activation

  • Dissolve 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous CH₂Cl₂ (2 mL).

  • Add BTFFH (1.5 equiv) and DIPEA (4.5 equiv).

  • Stir the mixture at room temperature for 30–60 minutes under an inert atmosphere[3].

Self-Validation Check: Withdraw a 5 µL aliquot and quench it in 100 µL of anhydrous methanol. Analyze via LCMS. The presence of the methyl ester mass (formed instantly from the highly reactive acyl fluoride) confirms successful activation. Do not proceed to Step 2 until the starting acid is fully consumed.

Step 2: Coupling

  • Add the target amine (1.2 equiv) directly to the reaction mixture.

  • Stir at room temperature for 2–12 hours.

Self-Validation Check: Monitor via LCMS. The acyl fluoride peak (or its methyl ester proxy in the LCMS solvent) should disappear as the product mass appears.

Step 3: Workup

  • Dilute with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃, 1M HCl (if the product is not acid-sensitive), and brine.

  • Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Protocol B: Optimized HATU Coupling

Use this protocol only if your amine partner is a highly nucleophilic, unhindered primary amine.

Step 1: Pre-activation

  • Dissolve the bridgehead acid (1.0 equiv) and 4 (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes[4].

Self-Validation Check: Withdraw 5 µL, dilute in 100 µL ACN/H₂O, and run a rapid LCMS. Look for the mass of the OAt active ester intermediate.

Step 2: Coupling

  • Add the amine (1.1 equiv). Stir at room temperature for 4-12 hours.

Self-Validation Check: If the OAt ester persists without product formation after 4 hours, the amine is too sterically hindered for HATU. Abort and switch to Protocol A.

Part 4: Troubleshooting Specific Issues

Issue: I observe complete consumption of the carboxylic acid but no amide product formation; instead, LCMS shows a mass corresponding to the active ester or acyl fluoride. Diagnosis: The activation step was successful, but the nucleophilic attack failed. This indicates a severe steric clash from the amine partner or insufficient amine nucleophilicity. Solution: If using HATU, switch to the BTFFH protocol to reduce the steric bulk of the intermediate[2]. If already using BTFFH, elevate the reaction temperature to 60°C (or use microwave irradiation) to overcome the activation energy barrier.

Issue: I am observing significant urea byproduct formation that is difficult to separate from my highly polar 2,5-diazabicyclo[2.2.2]octane product. Diagnosis: Reagents like HATU and BTFFH generate tetramethylurea or related urea byproducts, which frequently co-elute with polar bicyclic amines during chromatography. Solution: Utilize a rigorous aqueous workup if the product is lipophilic enough. Alternatively, switch to a benzothiazolium-based deoxyfluorinating reagent (e.g., 5), which generates different byproducts that may be easier to separate via reverse-phase chromatography[5].

Issue: The 2,5-diazabicyclo[2.2.2]octane ring nitrogen is participating in side reactions. Diagnosis: The secondary amine at the 5-position of the bicyclic cage is highly nucleophilic and can polymerize or react with the activated acid if not properly protected. Solution: Ensure the 5-position nitrogen is protected with a robust, sterically demanding protecting group (e.g., Boc or Cbz) prior to attempting the coupling at the 1-position carboxylic acid.

Sources

Troubleshooting

Preventing side reactions during 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize the 2,5-diazabicyclo[2.2.2]octane scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize the 2,5-diazabicyclo[2.2.2]octane scaffold. While this rigid, bridged bicyclic molecule is a highly valuable 3D bioisostere in modern drug discovery, its unique steric and electronic environment renders standard peptide coupling and protection protocols highly inefficient.

Below is our definitive troubleshooting guide and FAQ, designed to explain the causality behind these failures and provide self-validating protocols to ensure your synthetic success.

Section 1: Regioselective Protection Strategies

FAQ: Why am I getting a mixture of unreacted starting material and N5-protected product, but my N2 position refuses to react?

The Causality: The [2.2.2] bicyclic cage imposes severe steric constraints. The N2 position is situated directly adjacent to the C1-bridgehead carboxylic acid. This proximity creates a "steric shadow" that physically shields the N2 lone pair from bulky electrophiles (like Boc anhydride). Furthermore, zwitterionic interactions between the C1-carboxylate and the N2-proton drastically reduce its nucleophilicity. N5, being further from the bridgehead, is sterically accessible and reacts readily.

The Solution: Exploit this inherent reactivity difference to achieve orthogonal protection. Protect N5 first under mild conditions, then force the N2 protection using highly reactive reagents, elevated temperatures, and nucleophilic catalysts like DMAP.

Protection SM 2,5-Diazabicyclo[2.2.2]octane- 1-carboxylic acid N5 N5-Selective Protection (Fast, Sterically Open) SM->N5 1.0 eq Boc2O 0 °C to RT N2 N2-Protection (Slow, Sterically Hindered) N5->N2 Excess Cbz-Cl DMAP, Reflux DKP Side Reaction: Intramolecular Lactamization N5->DKP C1 Activation without N2 Protection

Fig 1. Regioselective protection workflow and lactamization side-reaction pathway.

Section 2: Overcoming Bridgehead Steric Hindrance in Amide Coupling

FAQ: During C1-carboxylic acid amide coupling, my yields are below 20% and LC-MS shows a +155 Da byproduct (when using EDC). What is happening?

The Causality: You are observing O-to-N acyl migration, resulting in an N-acylurea dead-end byproduct. Bridgehead carbons are neopentyl-like; the Bürgi-Dunitz trajectory for nucleophilic attack by your amine is sterically blocked by the [2.2.2] bicyclic cage[1]. When activated with carbodiimides (like EDC or DCC), an intermediate O-acylisourea is formed. Because the intermolecular amine attack is exceptionally slow due to the steric block, the intermediate undergoes a fast intramolecular rearrangement (O-to-N migration) to form the highly stable, unreactive N-acylurea.

The Solution: Abandon carbodiimides. You must use uronium-based coupling agents (like HATU) or generate an acid fluoride (using TFFH). Acid fluorides are extremely small and highly reactive, allowing them to overcome the steric bulk of the bridgehead position without undergoing rearrangement.

Mechanism Acid C1-Bridgehead Acid O_Acyl O-Acylisourea Intermediate (Carbodiimide Activation) Acid->O_Acyl EDC/DCC ActiveEster At-Complex / Acid Fluoride (HATU / TFFH Activation) Acid->ActiveEster HATU/TFFH Product Desired Amide (Target Product) O_Acyl->Product Amine (Slow) N_Acyl N-Acylurea Byproduct (Dead-end) O_Acyl->N_Acyl O-to-N Migration (Fast due to steric block) ActiveEster->Product Amine (Fast)

Fig 2. Mechanistic divergence during bridgehead amide coupling based on reagent selection.

Section 3: Preventing Intramolecular Cyclization

FAQ: I am observing a mass corresponding to[M-18] (loss of water) when attempting to activate the C1-acid. Why is my molecule degrading?

The Causality: If the N2 position is unprotected (or if your protecting group is labile under the coupling conditions), the proximity of the N2 secondary amine to the activated C1-carbonyl facilitates a rapid intramolecular cyclization. This forms a highly strained intramolecular lactam or diketopiperazine (DKP)-like derivative[2]. While fungal biosynthetic pathways demonstrate the inherent stability of the 2,5-diazabicyclo[2.2.2]octane amide bonds in nature[3], synthetic deconstruction or unwanted cyclization will occur rapidly if the N2 position is not orthogonally protected prior to C1 activation.

Section 4: Quantitative Data & Reagent Selection

To prevent side reactions, reagent selection is critical. The table below summarizes the efficacy of common coupling agents specifically for the C1-bridgehead functionalization of the 2,5-diazabicyclo[2.2.2]octane scaffold.

Coupling ReagentActivation IntermediateReaction TimeTypical YieldPrimary Side Reaction
EDC / HOBt O-Acylisourea / OBt ester24 h< 20%N-Acylurea formation (O-to-N migration)
DCC O-Acylisourea24 h< 5%N-Acylurea formation
HATU At-Complex (O-7-azabenzotriazole)2-4 h> 85%Minimal (Trace epimerization)
TFFH Acid Fluoride1 h> 90%None (Highly reactive, avoids rearrangement)

Section 5: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols feature built-in quality control (QC) checkpoints. Do not proceed to the next step unless the validation check is successful.

Protocol A: Orthogonal Protection (N5-Boc, N2-Cbz)

Objective: Selectively protect the sterically open N5, followed by the hindered N2.

  • N5-Boc Protection: Dissolve 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in 1:1 dioxane/water. Adjust the pH to 9.0 using 1M NaOH. Cool to 0 °C and add Boc₂O (1.05 eq) dropwise. Stir for 4 hours, allowing the reaction to reach room temperature.

    • Validation Check 1: Perform LC-MS. Target mass [M+H]+ = 257.1. Crucial: If unreacted starting material remains, do not add more Boc₂O, as this will force unwanted N2 protection. Instead, optimize your stirring/biphasic mixing.

  • N2-Cbz Protection: Isolate the N5-Boc intermediate. Dissolve in anhydrous DCM. Add DIPEA (3.0 eq) and DMAP (0.5 eq). Add Cbz-Cl (2.0 eq) dropwise. Reflux the mixture for 12 hours.

    • Validation Check 2: The N2 position requires these forcing conditions. Confirm completion via LC-MS (Target [M+H]+ = 391.2). A negative Ninhydrin test confirms the complete consumption of the secondary amine.

Protocol B: Bridgehead Amide Coupling via Acid Fluoride

Objective: Couple the sterically hindered C1-carboxylic acid without triggering O-to-N acyl migration.

  • Acid Fluoride Generation: Dissolve the orthogonally protected acid from Protocol A (1.0 eq) in anhydrous DMF. Add TFFH (1.2 eq) and DIPEA (2.5 eq). Stir for 30 minutes at room temperature.

    • Validation Check 1: Quench a 5 µL reaction aliquot in 100 µL of methanol. Run LC-MS. You must observe the methyl ester ([M+H]+ = 405.2), which confirms the successful generation of the highly reactive acid fluoride intermediate.

  • Amide Coupling: Add your target primary or secondary amine (1.5 eq) to the reaction mixture. Stir for 2 hours at room temperature.

    • Validation Check 2: LC-MS should show the desired amide mass. The complete absence of a +155 Da (or +198 Da depending on the carbodiimide) adduct confirms the successful circumvention of the O-to-N migration pathway.

Sources

Optimization

Resolving chiral separation issues for 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid enantiomers

Welcome to the dedicated technical support guide for resolving chiral separation challenges involving 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid and its structural analogs. The unique rigid, bicyclic structure of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for resolving chiral separation challenges involving 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid and its structural analogs. The unique rigid, bicyclic structure of this compound, combined with its basic nitrogen atoms and acidic carboxylic group, presents a distinct set of challenges in achieving baseline resolution of its enantiomers. This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the laboratory, providing not just solutions but also the underlying scientific reasoning to empower your method development.

Section 1: Poor or No Enantiomeric Resolution

This is the most common and critical issue. If your chromatogram shows a single peak or two poorly resolved peaks, the following guidance will help you diagnose and solve the problem.

Q1: I am not seeing any separation of my 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid enantiomers. It's just a single, sharp peak. What are the primary factors I should investigate?

A1: The complete co-elution of enantiomers indicates a fundamental lack of chiral recognition between your analyte and the Chiral Stationary Phase (CSP) under the current conditions. The primary factors to investigate are the choice of CSP and the composition of the mobile phase.

  • Chiral Stationary Phase (CSP) Selection: The "lock and key" principle is paramount in chiral separations. The intricate 3D structure of your analyte must interact differentially with the chiral selector of the CSP. For a molecule like 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid, which possesses hydrogen bond donors (amine, carboxylic acid), hydrogen bond acceptors (nitrogens, carbonyl), and a rigid bicyclic structure, polysaccharide-based CSPs are an excellent starting point.[1][2][3] These phases, derived from cellulose or amylose with various phenylcarbamate derivatives, offer a rich variety of interaction sites, including grooves and cavities that can lead to effective chiral recognition.[2] If you are using a different type of CSP (e.g., Pirkle-type, cyclodextrin-based), it may not have the appropriate interaction sites for this specific analyte. It is highly recommended to screen a set of complementary polysaccharide columns.[4][5]

  • Mobile Phase Mode: Chiral recognition on polysaccharide CSPs is often most effective under normal phase (NP) or polar organic (PO) conditions.[4] If you are currently using reversed-phase (RP) mode, the high water content may be disrupting the critical hydrogen bonding interactions between the analyte and the CSP that are necessary for separation.[6] Switching to a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is the first recommended change.

  • Analyte's Ionic State: Your analyte is amphoteric, meaning it has both basic (diamine) and acidic (carboxylic acid) functional groups. Its ionization state, controlled by the mobile phase environment, is critical. In a purely neutral mobile phase, the molecule might exist as a zwitterion, which can lead to poor interactions and peak shape. The addition of acidic or basic additives is often necessary to control ionization and promote the interactions required for separation.[7][8]

Q2: I can see two peaks, but the resolution (Rs) is very poor (less than 1.5). How can I improve the separation factor (α) and efficiency (N) to achieve baseline resolution?

A2: Poor resolution is a classic optimization problem. Resolution is a function of three factors: the separation factor (α), the column efficiency (N), and the retention factor (k). A systematic approach to optimizing these parameters is necessary.

  • Mobile Phase Composition (Improving α):

    • Alcohol Modifier: In normal phase, the type and concentration of the alcohol modifier have a profound impact on selectivity. If you are using isopropanol (IPA), try switching to ethanol (EtOH) or vice-versa. Vary the concentration of the alcohol in small increments (e.g., from 10% to 20% in 2% steps). A lower alcohol concentration generally increases retention and can improve the separation factor, but may also broaden peaks.

    • Additives: For a basic analyte like this, small amounts of a basic additive are often required to improve peak shape and can also enhance selectivity.[7][9] Start by adding 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[10][11] These additives compete with the basic analyte for active sites on the silica surface, reducing undesirable secondary interactions.[10][12] In some cases, a combination of a basic and an acidic additive (e.g., 0.05% TEA with 0.05% trifluoroacetic acid) can yield superior resolution.[9]

  • Temperature (Improving α and N): Decreasing the column temperature generally enhances chiral selectivity.[13] The weaker, non-covalent interactions (like hydrogen bonds and dipole-dipole interactions) that govern chiral recognition become more stable at lower temperatures, often leading to a larger separation factor (α). Try reducing the temperature from ambient to 15°C or 10°C.

  • Flow Rate (Improving N): Chiral separations often benefit from lower flow rates than typical achiral separations.[13] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column) allows more time for the enantiomers to equilibrate with the CSP, which can lead to sharper peaks (higher efficiency, N) and better resolution.

Section 2: Peak Shape and Reproducibility Issues

Even with good separation, poor peak shape or shifting retention times can compromise the quality and reliability of your results.

Q3: I'm observing significant peak tailing for both enantiomers, which is affecting my integration and quantification. What is the likely cause and how can I fix it?

A3: Peak tailing for a basic compound like 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid is almost always caused by secondary interactions with acidic silanol groups on the silica support of the column.[12][14] The basic nitrogen atoms in your molecule can interact strongly with these sites, leading to a portion of the analyte being retained longer, which "smears" the back of the peak.

  • Primary Solution: Mobile Phase Additives: The most effective way to combat this is to add a competing base to the mobile phase. This additive will "mask" the active silanol sites, preventing your analyte from interacting with them.[10]

    • Recommended Additives: Add 0.1% to 0.5% of an amine like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[7] For particularly stubborn tailing, more effective but less common additives like ethanolamine or ethylenediamine (EDA) can be considered, though they may have miscibility limitations.[7]

    • Rationale: The additive, being a small and mobile base, effectively saturates the high-energy silanol sites, presenting a more chemically uniform surface to your analyte and resulting in a more symmetrical (Gaussian) peak shape.[15]

  • Secondary Checks:

    • Column Health: An older column may have degraded, exposing more active silanol groups. If additives do not resolve the issue, try a new column.

    • Extracolumn Effects: Ensure all tubing is cut cleanly and properly seated in its fittings to minimize dead volume, which can contribute to peak distortion.[16]

Q4: My retention times are drifting between injections, making it difficult to identify my peaks reliably. What are the most common causes for this instability?

A4: Drifting retention times point to an unstable chromatographic system. The most common culprits are insufficient column equilibration and changes in the mobile phase composition or temperature.

  • Column Equilibration: Chiral stationary phases, especially when used with mobile phases containing additives, can require significantly longer equilibration times than standard reversed-phase columns.[13]

    • Protocol: When you first install a column or change the mobile phase, flush with at least 20-30 column volumes of the new mobile phase. If your mobile phase contains additives like DEA or TFA, allow the system to circulate for at least 1-2 hours to ensure the column is fully saturated and the baseline is stable.[13]

  • Mobile Phase Volatility: If you are using a highly volatile solvent like hexane in your mobile phase, differential evaporation can occur over the course of a long analytical run, slightly changing the mobile phase composition and causing retention times to shift. Ensure your solvent reservoir caps are tightly sealed.

  • Temperature Fluctuation: As mentioned, temperature has a significant effect on retention and selectivity. Ensure your column compartment is thermostatically controlled and has reached its set point before starting your analysis. Even small ambient temperature changes in the lab can cause drift if a column heater is not used.[13]

Section 3: Method Development and Optimization Workflow

Q5: I need to develop a robust chiral separation method for this compound from scratch. What is a reliable starting point and workflow?

A5: A systematic screening approach is the most efficient path to a successful chiral separation.[4][17] It is nearly impossible to predict the best CSP and mobile phase combination without experimental screening.[4]

Step-by-Step Protocol: Initial Method Screening
  • Column Selection:

    • Choose a set of 3-4 polysaccharide-based CSPs with complementary selectivities. A good starting set includes:

      • An amylose-based column (e.g., Chiralpak AD-H, Lux Amylose-1).[3]

      • A cellulose-based column (e.g., Chiralcel OD-H, Lux Cellulose-1).[3][18]

      • An immobilized column (e.g., Chiralpak IA, IB, or IC), which allows for a wider range of solvents.[5][8][19]

  • Mobile Phase Screening:

    • Prepare two primary mobile phase systems for normal phase screening:

      • System A: n-Hexane / Isopropanol (IPA)

      • System B: n-Hexane / Ethanol (EtOH)

    • For each system, prepare mixtures at different ratios (e.g., 90:10 and 80:20).

    • To each mobile phase, add 0.1% Diethylamine (DEA) to ensure good peak shape for the basic analyte.

  • Initial Screening Conditions (Table 1):

    • Run your analyte on each column with each mobile phase combination.

ParameterRecommended Starting Condition
Columns Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA
Mobile Phases A1: Hex/IPA (90/10) + 0.1% DEAA2: Hex/IPA (80/20) + 0.1% DEAB1: Hex/EtOH (90/10) + 0.1% DEAB2: Hex/EtOH (80/20) + 0.1% DEA
Flow Rate 0.7 mL/min
Temperature 25 °C
Injection Vol. 5 µL
Detection UV at 210 nm (or appropriate wavelength)
  • Evaluation and Optimization:

    • After the initial screen, identify the condition that provides the best "hit" (i.e., the largest separation factor, α).

    • From that starting point, perform fine-tuning as described in Q2: adjust the alcohol percentage, try different additives, and optimize the temperature and flow rate to achieve a resolution (Rs) of > 2.0.

Visual Workflow for Troubleshooting

Below is a logical workflow to follow when encountering common issues in your chiral separation development.

G cluster_start Start: Chromatographic Issue cluster_resolution Resolution Issues cluster_peakshape Peak Shape & Stability cluster_solutions_res Solutions for Resolution cluster_solutions_peak Solutions for Peak Shape/Stability Start Identify Primary Problem NoSep No Separation (Single Peak) Start->NoSep Co-elution PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes Partial Separation Tailing Peak Tailing Start->Tailing Asymmetric Peaks Drift Drifting Retention Times Start->Drift Unstable RTs Sol_CSP Screen Different CSPs (Polysaccharide-based) NoSep->Sol_CSP Sol_MP_Mode Switch to Normal Phase (Hexane/Alcohol) NoSep->Sol_MP_Mode Sol_MP_Comp Optimize Alcohol % & Modifier Type (IPA/EtOH) PoorRes->Sol_MP_Comp Sol_Temp Decrease Temperature (e.g., to 15°C) PoorRes->Sol_Temp Sol_Flow Decrease Flow Rate (e.g., to 0.5 mL/min) PoorRes->Sol_Flow Sol_Additive Add Basic Additive (0.1% DEA or TEA) Tailing->Sol_Additive Sol_Equil Increase Equilibration Time (>20 column volumes) Drift->Sol_Equil Sol_Temp_Control Use Thermostatted Column Compartment Drift->Sol_Temp_Control

Caption: Troubleshooting workflow for chiral separation issues.

References

  • IntechOpen. (2022, August 9). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. Available from: [Link]

  • KoreaScience. (2014, June 30). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. Available from: [Link]

  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Available from: [Link]

  • Scirp.org. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Available from: [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

  • Chromatography Online. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • Janssen. (2026, April 9). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Available from: [Link]

  • Chromatography Online. (n.d.). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. Available from: [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Available from: [Link]

  • Royal Society of Chemistry. (1999). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications. Available from: [Link]

  • American Laboratory. (2026, March 25). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Available from: [Link]

  • Sumika Chemical Analysis Service. (n.d.). Technical News - Selection Method of Chiral Stationary Phases. Available from: [Link]

  • PubMed. (2014, April 15). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Available from: [Link]

  • Chromatography Online. (2026, April 1). Review of Chiral Stationary Phase Development and Chiral Applications. Available from: [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • ACS Publications. (2015, March 10). Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. Available from: [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Available from: [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]

  • Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK® IA. Available from: [Link]

  • Chromatography Online. (2026, March 26). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available from: [Link]

  • ACS Publications. (2016, September 20). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Conformational Rigidity in Scaffold Design: 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid vs. Acyclic Analogs

Modern medicinal chemistry is undergoing a paradigm shift, moving away from planar, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional architectures[1]. This "escape from flatland" is driven by the need for...

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Author: BenchChem Technical Support Team. Date: April 2026

Modern medicinal chemistry is undergoing a paradigm shift, moving away from planar, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional architectures[1]. This "escape from flatland" is driven by the need for improved physicochemical properties and higher target selectivity. Among the most promising 3D scaffolds are bridged bicyclic systems.

This guide provides an objective, data-driven comparison between the highly rigid 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid and its flexible acyclic analog, Ornithine (2,5-diaminopentanoic acid) . By examining the thermodynamic causality behind conformational restriction, we will outline the biophysical advantages of bicyclic scaffolds and detail the experimental workflows required to validate their performance.

The Thermodynamic Causality of Conformational Restriction

The primary biophysical advantage of the 2,5-diazabicyclo[2.2.2]octane core lies in its ability to manipulate the Gibbs free energy of binding ( ΔG=ΔH−TΔS ).

Acyclic diamino acids like ornithine possess multiple rotatable bonds, existing in solution as a vast ensemble of rapidly interconverting rotamers. When an acyclic molecule binds to a target protein, it must be "frozen" into a single bioactive conformation. This loss of degrees of freedom incurs a massive entropic penalty (a highly positive −TΔS term), which severely limits the overall binding affinity[2].

Conversely, 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a pre-organized system. The [2.2.2] bridged architecture locks the dihedral angles between the two basic amines and the carboxylic acid exit vector. Because the molecule already exists in its bioactive conformation in solution, the entropic penalty upon binding is virtually eliminated. This rigidification strategy has been proven to yield up to 30- to 100-fold improvements in target affinity, provided the exit vectors align with the receptor pocket[3].

Quantitative Scaffold Comparison

The table below summarizes the core biophysical and structural differences between the rigid bicyclic scaffold and its acyclic counterpart.

Parameter2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acidAcyclic Analog (Ornithine)
Scaffold Architecture Bridged Bicyclic (sp³-rich)Linear Aliphatic
Rotatable Bonds (Backbone) 1 (Carboxylate vector only)4
Conformational States ~1 (Locked cage geometry)>100 (Highly flexible)
Binding Thermodynamics Enthalpically driven, minimal −TΔS penaltyEntropically penalized upon binding
Exit Vector Geometry Fixed, predictable 3D spatial arrangementVariable, dependent on rotamer state

Visualizing the Thermodynamic Advantage

The following diagram illustrates the energy landscape and binding funnel of flexible versus rigid scaffolds.

Thermodynamics cluster_acyclic Acyclic Analog (High Entropy) cluster_bicyclic 2,5-Diazabicyclo[2.2.2]octane (Rigid) A1 Rotamer 1 A3 Bioactive Form A1->A3 Entropic Penalty A2 Rotamer 2 A2->A3 Entropic Penalty Target Protein Target A3->Target Binding B1 Pre-organized Bioactive Form B1->Target Binding (Favorable -TΔS)

Thermodynamic binding funnel comparing flexible acyclic rotamers to a pre-organized rigid scaffold.

Experimental Methodologies for Conformational Profiling

To empirically validate the rigidity and thermodynamic superiority of the 2,5-diazabicyclo[2.2.2]octane scaffold, researchers must employ self-validating biophysical assays. The following protocols detail how to prove conformational restriction and measure the resulting entropic advantage.

Protocol 1: NMR Conformational Profiling (VT-NMR & NOESY)

Causality: Variable-Temperature NMR (VT-NMR) determines the solvent exposure of exchangeable protons, while 2D NOESY maps through-space interproton distances. A truly rigid scaffold will exhibit temperature-independent chemical shifts and sharp, unambiguous NOE cross-peaks. In contrast, an acyclic analog will display time-averaged signals that contradict a single static 3D model.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of DMSO- d6​ (to ensure visibility of exchangeable NH/OH protons) or D₂O.

  • VT-NMR Acquisition: Acquire 1D ¹H-NMR spectra at 5 K intervals, ramping from 298 K to 353 K. Ensure the sample equilibrates for 5 minutes at each temperature step before acquisition.

  • Data Analysis: Calculate the temperature coefficient ( Δδ/ΔT ) for the target protons. Values more positive than -4.5 ppb/K indicate restricted, internally hydrogen-bonded, or sterically shielded protons—a hallmark of the [2.2.2] rigid cage.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum at 298 K using a mixing time of 300–500 ms.

  • Validation: Extract interproton distances from the NOE cross-peak volumes. For 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid, the measured distances will perfectly match DFT-calculated global minima. The acyclic analog will yield smeared or contradictory distances due to rapid rotameric exchange.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only biophysical technique that directly measures the enthalpy of binding ( ΔH ). By fitting the binding isotherm, we can calculate the exact entropic component ( −TΔS ). This self-validating system definitively proves whether an observed affinity gain is entropically driven by the pre-organized bicyclic scaffold.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the target protein and dissolve the ligand in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). This is critical to eliminate heat of dilution artifacts.

  • Instrument Setup: Load the target protein (typically 20–50 µM) into the ITC sample cell and the ligand (200–500 µM) into the injection syringe.

  • Titration Execution: Perform 20 to 25 injections of 2 µL each at 298 K. Maintain a 150-second spacing between injections to allow the thermal baseline to fully re-equilibrate.

  • Integration: Integrate the area under each injection peak to determine the microcalories of heat released or absorbed per injection.

  • Curve Fitting: Fit the integrated data to an independent single-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and stoichiometry ( n ).

  • Thermodynamic Deconvolution: Calculate the free energy ( ΔG=RTln(Kd​) ) and the entropic penalty ( −TΔS=ΔG−ΔH ). When comparing the two molecules, the 2,5-diazabicyclo[2.2.2]octane derivative will exhibit a significantly more favorable (less positive) −TΔS term compared to the acyclic analog, confirming the thermodynamic advantage of structural rigidity.

Conclusion

Replacing acyclic diamino acids with 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a highly effective strategy for optimizing drug-like properties. By locking the molecule into a pre-organized 3D conformation, medicinal chemists can bypass the severe entropic penalties associated with flexible chains, leading to enhanced target affinity, improved selectivity, and a robust escape from flatland.

References

  • Polysubstituted bicyclo-[2.1.1]-hexanes as benzene isosteres for medicinal chemistry Royal Society of Chemistry (RSC)
  • Rigidity versus flexibility: is this an issue in σ1 receptor ligand affinity and activity? Journal of Medicinal Chemistry / ArTS
  • Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers Journal of Medicinal Chemistry (ACS)

Sources

Comparative

LC-MS Validation of 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid: A Comprehensive Guide to Purity and Identity Assessment

As drug discovery increasingly pivots toward rigidified, sp³-rich scaffolds to improve pharmacokinetic profiles, bridged bicyclic amines like 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid have emerged as premium bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward rigidified, sp³-rich scaffolds to improve pharmacokinetic profiles, bridged bicyclic amines like 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid have emerged as premium bioisosteres for traditional piperazines. However, validating the purity and identity of this highly polar, zwitterionic scaffold presents a significant analytical bottleneck.

As a Senior Application Scientist, I have observed that traditional Reversed-Phase Liquid Chromatography (RP-LC) frequently fails for these novel bridged architectures. This guide objectively compares analytical methodologies, contrasting standard RP-LC with advanced Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with orthogonal detection systems, to establish a robust, self-validating protocol for this specific compound.

Structural Challenges & The Causality of Method Selection

To design an effective analytical method, we must first understand the physicochemical realities of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid. The molecule features a rigid bridged piperazine core and a carboxylic acid moiety. At the typical pH of LC mobile phases (pH 3–7), it exists as a highly polar zwitterion.

  • The RP-LC Failure Mode: In standard C18 RP-LC, highly polar analytes exhibit near-zero affinity for the nonpolar stationary phase[1]. Consequently, the compound elutes in the void volume ( t0​ ). This co-elution with unretained matrix salts leads to severe ion suppression in the mass spectrometer source, rendering accurate quantification and identity confirmation impossible.

  • The HILIC Advantage: HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The mechanism relies on the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase[2]. Furthermore, the high concentration of acetonitrile (>70%) significantly enhances electrospray ionization (ESI) efficiency by promoting rapid droplet desolvation, leading to superior signal-to-noise ratios[2].

  • The Detection Dilemma: Because the bicyclic scaffold lacks a conjugated π-system, it has negligible UV absorbance above 210 nm. Relying on low-wavelength UV detection introduces severe baseline drift from gradient elution. Therefore, Charged Aerosol Detection (CAD) is required. CAD provides a near-universal, mass-dependent response for non-volatile analytes, independent of chromophores or ionization efficiency[3][4].

Methodological Comparison: RP-LC vs. HILIC

The decision to abandon traditional C18 methods in favor of HILIC is not merely a preference; it is a physicochemical necessity for bridged zwitterions.

G A Target: 2,5-Diazabicyclo[2.2.2]octane -1-carboxylic acid B Property Assessment: Highly Polar Zwitterion, No Chromophore A->B C Reversed-Phase (C18) Method B->C Traditional D HILIC Method B->D Optimized E Outcome: Void Elution & Ion Suppression C->E F Outcome: Strong Retention & Enhanced ESI+ D->F G Identity: HRMS (ESI+) F->G H Purity: Charged Aerosol Detection (CAD) F->H

Figure 1: Analytical decision tree comparing Reversed-Phase and HILIC methodologies.

Quantitative Performance Comparison
ParameterReversed-Phase (C18)HILIC (Zwitterionic/Amide)Causality / Analytical Impact
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning into aqueous layerThe highly polar zwitterion lacks hydrophobicity, causing C18 failure. HILIC provides necessary polar interactions.
Mobile Phase (Initial) High Aqueous (e.g., 95% Water)High Organic (e.g., 90% Acetonitrile)High organic in HILIC promotes rapid ESI droplet desolvation, drastically increasing MS sensitivity.
Elution Profile Elutes in void volume ( t0​ )Retained ( k′>2 )Void elution causes severe ion suppression from matrix salts. HILIC shifts the analyte away from the suppression zone.
Analog Comparison Fails for both bridged and monocyclicSeparates bridged from monocyclicThe rigid bridged scaffold has subtle pKa differences from monocyclic piperazines, resolvable only via HILIC.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a structural analog (piperazine-2-carboxylic acid) as an internal system suitability standard to verify column chemistry integrity, and utilizes orthogonal detectors (HRMS for identity, CAD for purity) to cross-validate the results without ionization bias.

Step 1: Sample Preparation
  • Diluent: 75:25 Acetonitrile:Water.

    • Causality: Matching the initial HILIC mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting), which is commonly observed when injecting highly aqueous samples onto a HILIC column.

  • Concentration: 0.5 mg/mL.

    • Causality: Optimizes the dynamic range for the non-linear response curve typical of Charged Aerosol Detectors.

Step 2: Chromatographic Conditions (HILIC)
  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.2.

    • Causality: Maintaining pH 3.2 ensures the carboxylic acid is partially protonated while the basic secondary amine is fully ionized. This suppresses zwitterionic repulsion and optimizes electrostatic interactions with the stationary phase[4].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0–1 min (90% B), 1–6 min (90% to 50% B), 6–8 min (50% B), 8–8.1 min (return to 90% B), 8.1–12 min (equilibration).

  • Flow Rate: 0.4 mL/min.

Step 3: Orthogonal Detection Parameters
  • HRMS (ESI+): Capillary voltage 3.0 kV, Desolvation Temp 400°C. Target exact mass: [M+H]+=157.0971 .

  • CAD: Evaporator temperature 35°C, data collection rate 10 Hz, power function value (PFV) set to 1.0 for response linearization.

Step 4: The Self-Validation Sequence

A protocol is only as reliable as its controls. Execute the following sequence:

  • Blank Injection (Diluent only): Verifies the absence of system carryover.

  • System Suitability Test (SST): Injection of piperazine-2-carboxylic acid (monocyclic analog). Verifies that the column is actively retaining polar compounds and confirms CAD response linearity.

  • Sample Injection (Triplicate): Injects the 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid batch.

  • Blank Injection: Confirms no late-eluting matrix effects or column bleed are masquerading as impurities.

Data Interpretation & Purity Assessment

Identity Confirmation via HRMS

The HRMS spectra must yield the exact mass of the protonated 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid ( [M+H]+=157.0971±5 ppm ). When comparing the product's performance to monocyclic alternatives, you will note a distinct fragmentation pattern. The rigid bridged system sterically shields the secondary amine and resists ring-opening up to higher collision energies compared to standard piperazines.

Purity Calculation via CAD

Purity is calculated using the CAD chromatogram via area normalization. Because CAD response is uniform for non-volatile compounds regardless of their chemical structure[3], the area percent directly correlates to the mass percent. This avoids the response factor discrepancies inherent in UV detection, allowing for a highly accurate, objective quantification of the target compound against any synthetic byproducts (e.g., unreacted starting materials or ring-opened impurities).

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Validation

A Tale of Two Scaffolds: A Comparative Guide to 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid and 1,4-Diazabicyclo[2.2.2]octane (DABCO) Derivatives

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of chemical synthesis and drug discovery, the architecture of a molecule dictates its function. Bicyclic scaffolds, with their constra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical synthesis and drug discovery, the architecture of a molecule dictates its function. Bicyclic scaffolds, with their constrained conformations and defined three-dimensional structures, offer a powerful platform for the design of catalysts, ligands, and therapeutic agents. Among these, the diazabicyclo[2.2.2]octane framework stands out for its unique combination of rigidity and reactivity. This guide provides an in-depth comparison of two key isomers: the well-established 1,4-diazabicyclo[2.2.2]octane (DABCO) and the emerging 2,5-diazabicyclo[2.2.2]octane scaffold, with a focus on its carboxylic acid derivative. We will explore their structural nuances, compare their performance in key applications, and provide insights into their synthetic accessibility, supported by experimental data and established protocols.

Structural and Electronic Properties: A Tale of Symmetry and Substitution

The fundamental difference between these two scaffolds lies in the placement of the nitrogen atoms within the bicyclic framework, which profoundly influences their symmetry, steric environment, and electronic properties.

1,4-Diazabicyclo[2.2.2]octane (DABCO) , also known as triethylenediamine (TEDA), is a highly symmetrical molecule with two tertiary amine nitrogens at the bridgehead positions.[1] This arrangement results in unhindered lone pairs, making DABCO an excellent nucleophile and a moderately strong base.[1] The pKa of its conjugate acid, [HDABCO]+, is 8.8, comparable to that of typical alkylamines.[1]

2,5-Diazabicyclo[2.2.2]octane , on the other hand, possesses a C2 axis of symmetry with its nitrogen atoms located at the 2- and 5-positions. This scaffold is inherently chiral when appropriately substituted. The introduction of a carboxylic acid group at the 1-position, creating 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid , introduces a significant electronic perturbation. The electron-withdrawing nature of the carboxyl group is expected to decrease the basicity and nucleophilicity of the adjacent nitrogen atoms compared to DABCO.

Diagram: Structural Comparison

G cluster_0 1,4-Diazabicyclo[2.2.2]octane (DABCO) cluster_1 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid DABCO N1 N4 DBCO_acid COOH COOH N2 N5 Baylis_Hillman DABCO DABCO Zwitterion Zwitterionic Adduct DABCO->Zwitterion Nucleophilic attack Activated_Alkene Activated Alkene Activated_Alkene->Zwitterion Adduct Aldol-type Adduct Zwitterion->Adduct Addition to aldehyde Aldehyde Aldehyde Aldehyde->Adduct Product Baylis-Hillman Product Adduct->Product Proton transfer & Catalyst regeneration Product->DABCO Catalyst Regeneration

Caption: Simplified catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.

2,5-Diazabicyclo[2.2.2]octane Derivatives: Scaffolds for Asymmetric Catalysis

The 2,5-diazabicyclo[2.2.2]octane scaffold has carved a niche in the specialized field of asymmetric catalysis. Its rigid, chiral framework makes it an excellent backbone for the design of chiral ligands that can effectively control the stereochemical outcome of a reaction.

A prominent example is cis-2,5-diaminobicyclo[2.2.2]octane , which serves as a chiral scaffold for salen-metal complexes. [2][3]These complexes have demonstrated high efficiency and enantioselectivity in a variety of transformations:

  • Hetero-Diels-Alder Reaction: Chromium(III)-salen complexes derived from this scaffold catalyze the asymmetric hetero-Diels-Alder reaction with high efficiency and excellent stereoselectivity. [2][3]* Henry (Nitroaldol) Reaction: Copper(I) complexes of tetrahydrosalen ligands based on this diamine are effective catalysts for the asymmetric Henry reaction. [4][5]* Nozaki-Hiyama-Kishi Reaction: The chromium(III) complex also shows high performance in the enantioselective Nozaki-Hiyama-Kishi reaction. [2][3] The presence of the carboxylic acid in 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid suggests its potential as a bifunctional catalyst, where the acidic and basic moieties could act in concert. However, experimental data on its catalytic applications is currently limited in the public domain. The steric bulk and electronic properties of this specific derivative would likely influence its coordination to metal centers and its ability to act as a chiral ligand.

Table 2: Applications of cis-2,5-Diaminobicyclo[2.2.2]octane in Asymmetric Catalysis

Reaction TypeCatalyst SystemEnantioselectivity (ee)Reference
Hetero-Diels-AlderCr(III)-salen complexHigh to excellent[2][3]
Henry ReactionCu(I)-tetrahydrosalen complexGood[4][5]
Nozaki-Hiyama-KishiCr(III)-salen complexExcellent[2][3]
Asymmetric CyclopropanationCo(II)-salen complexHigh[2]

Synthesis and Availability

DABCO is commercially available and can be produced on a large scale through the thermal reactions of compounds like ethanolamine in the presence of zeolitic catalysts. [1]Its widespread availability and low cost contribute to its extensive use in both academic and industrial settings.

The synthesis of the 2,5-diazabicyclo[2.2.2]octane scaffold is more complex. Enantiomerically pure forms are often prepared through multi-step syntheses starting from chiral pool materials like amino acids, such as (S)-aspartate. [6]One reported synthesis of a derivative involves a Dieckmann-analogous cyclization as a key step. [6]A synthetic route to 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid has also been described. [7]The more involved synthetic routes for chiral 2,5-diazabicyclo[2.2.2]octane derivatives make them more specialized and less readily available than DABCO.

Diagram: Conceptual Synthetic Approach to 2,5-Diazabicyclo[2.2.2]octane

Synthesis Chiral_Pool Chiral Pool (e.g., Aspartic Acid) Piperazinedione Substituted Piperazinedione Chiral_Pool->Piperazinedione Multi-step synthesis Cyclization Intramolecular Cyclization Piperazinedione->Cyclization Key cyclization step Scaffold 2,5-Diazabicyclo[2.2.2]octane Scaffold Cyclization->Scaffold

Caption: A conceptual overview of a synthetic strategy for the 2,5-diazabicyclo[2.2.2]octane scaffold.

Experimental Protocols

Representative Protocol for a DABCO-Catalyzed Baylis-Hillman Reaction

This protocol is adapted from a literature procedure for the efficient Baylis-Hillman reaction in an aqueous medium. [8] Materials:

  • Aldehyde (1 mmol)

  • Methyl acrylate (1.5 mmol)

  • DABCO (1 mmol)

  • 1,4-Dioxane (2 mL)

  • Water (2 mL)

Procedure:

  • To a solution of the aldehyde (1 mmol) and methyl acrylate (1.5 mmol) in a 1:1 mixture of 1,4-dioxane and water (4 mL) in a round-bottom flask, add DABCO (1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Baylis-Hillman adduct.

Conceptual Protocol for the Synthesis of a Chiral Salen Ligand from cis-2,5-Diaminobicyclo[2.2.2]octane

This conceptual protocol is based on the general synthesis of salen ligands from diamines.

Materials:

  • Enantiomerically pure cis-2,5-diaminobicyclo[2.2.2]octane

  • 2 equivalents of a substituted salicylaldehyde

  • Ethanol

Procedure:

  • Dissolve cis-2,5-diaminobicyclo[2.2.2]octane in ethanol in a round-bottom flask.

  • Add 2 equivalents of the substituted salicylaldehyde to the solution.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the formation of the imine product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The salen ligand may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion and Future Outlook

1,4-Diazabicyclo[2.2.2]octane (DABCO) and 2,5-diazabicyclo[2.2.2]octane derivatives represent two distinct yet valuable classes of bicyclic scaffolds. DABCO's high symmetry, unhindered nucleophilic nitrogens, and commercial availability have established it as a versatile and widely used catalyst in a multitude of organic reactions.

In contrast, the 2,5-diazabicyclo[2.2.2]octane scaffold, particularly in its chiral forms, offers a platform for the development of highly specialized ligands for asymmetric catalysis. While the direct catalytic applications of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid are yet to be extensively explored, its structure suggests potential for bifunctional catalysis.

For researchers seeking a robust, inexpensive, and broadly applicable organocatalyst, DABCO and its derivatives remain an excellent choice. For those engaged in the design of novel chiral environments for asymmetric transformations, the 2,5-diazabicyclo[2.2.2]octane scaffold provides a promising and increasingly accessible platform. The continued exploration of substituted derivatives of the 2,5-isomer will undoubtedly unveil new catalytic capabilities and further expand the synthetic chemist's toolkit.

References

  • Wikipedia. DABCO. [Link]

  • American Chemical Society. DABCO. [Link]

  • Snell, R. H., et al. (2011). cis-2,5-Diaminobicyclo[2.2.2]octane, a new scaffold for asymmetric catalysis via salen-metal complexes. Organic Letters, 13(9), 2488-2491. [Link]

  • Yu, C., Liu, B., & Hu, L. (2001). Efficient Baylis−Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium. The Journal of Organic Chemistry, 66(16), 5413-5418. [Link]

  • Shaw, S., et al. (2017). Cis-2,5-diaminobicyclo[2.2.2]octane, a New Scaffold for Asymmetric Catalysis of the Henry Reaction. Application to the Synthesis of β-Adrenergic Receptor Blocking Agents. The Journal of Organic Chemistry, 82(4), 2136-2144. [Link]

  • Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]

  • Snell, R. H., et al. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(10), 2138-2150. [Link]

  • Yu, C., Liu, B., & Hu, L. (2001). Efficient Baylis--Hillman reaction using stoichiometric base catalyst and an aqueous medium. The Journal of Organic Chemistry, 66(16), 5413-8. [Link]

  • ResearchGate. Cis 2,5-diaminobicyclo[2.2.2]octane, a New Scaffold for Asymmetric Catalysis of the Henry Reaction. Application to the Synthesis of βAdrenergic Receptor Blocking Agents. [Link]

  • MDPI. DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. [Link]

  • Baghernejad, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]

  • Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]

  • van der Westhuizen, J. H., et al. (2013). A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe]. South African Journal of Chemistry, 66, 170-176. [Link]

  • PubChem. Dabco. [Link]

  • Chemistry of Heterocyclic Compounds. THE VERSATILITY OF DABCO: SYNTHETIC APPLICATIONS OF ITS BASIC, NUCLEOPHILIC, AND CATALYTIC PROPERTIES. PART 1. CATALYSIS OF MORITA–BAYLIS–HILLMAN AND KNOEVENAGEL REACTIONS. [Link]

  • Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • PubChem. 2,5-Diazabicyclo(2.2.2)octane. [Link]

  • PMC. A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A. [Link]

  • PMC. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. [Link]

  • PubChem. 2,5-Diazabicyclo[2.2.1]heptane. [Link]

  • Mendeleev Communications. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. [Link]

Sources

Comparative

In Vitro Metabolic Stability of 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic Acid: A Comparative Guide

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Introduction: The Evolution of Saturated Bioisosteres For decades, the piperazine ring has been a ubiquitous scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Introduction: The Evolution of Saturated Bioisosteres

For decades, the piperazine ring has been a ubiquitous scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties and serve as a versatile linker. However, traditional monocyclic saturated heterocycles often suffer from significant liabilities, including high intrinsic clearance ( CLint​ ) driven by Cytochrome P450 (CYP450)-mediated oxidation at the alpha-carbon, as well as hERG-related cardiotoxicity due to high basicity.

To overcome these pharmacokinetic bottlenecks, the field has aggressively shifted toward sp3 -rich, three-dimensional bridged bicyclic systems[1]. Among these, 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid has emerged as a premier bioisostere. This guide objectively compares the metabolic stability of the 2,5-diazabicyclo[2.2.2]octane scaffold against traditional and alternative bicyclic counterparts, providing mechanistic insights and validated in vitro protocols for DMPK evaluation.

Mechanistic Causality: Why the [2.2.2] Scaffold Outperforms

The superior metabolic stability of 2,5-diazabicyclo[2.2.2]octane derivatives is not coincidental; it is governed by strict stereoelectronic and steric principles:

  • Steric Shielding of Vulnerable C-H Bonds: In a standard piperazine ring, the alpha-protons adjacent to the nitrogen atoms are highly accessible to the heme-oxo species of CYP450 enzymes (e.g., CYP3A4, CYP2D6), leading to rapid oxidative dealkylation or ring-opening. The rigid, bridged [2.2.2] architecture introduces significant steric bulk and torsional strain, raising the activation energy required for hydrogen atom abstraction.

  • Modulation of Nitrogen Basicity (pKa): The incorporation of the carboxylic acid moiety at the bridgehead (C1 position) exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the adjacent basic amine, reducing the overall lipophilicity (logD) at physiological pH and minimizing off-target binding (such as hERG channel trapping) while further depressing CYP450 affinity.

  • Conformational Locking: By restricting the molecule into a single, rigid bioactive conformation, the scaffold minimizes the entropic penalty upon target binding while simultaneously preventing the molecule from adopting the specific geometries required to fit into the catalytic pockets of metabolizing enzymes[2].

G A Piperazine Core (2D, High Flexibility) B CYP450 Oxidation (Alpha-carbon vulnerability) A->B Susceptible C sp3-Rich 3D Scaffold (Steric Shielding) A->C Bioisosteric Replacement D 2,5-Diazabicyclo[2.2.2]octane (High Metabolic Stability) C->D Optimization D->B Resistant

Caption: Logical flow of bioisosteric replacement to mitigate CYP450-mediated metabolism.

Comparative Metabolic Stability Data

To objectively benchmark the performance of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid, we compare its baseline in vitro stability against traditional piperazine and an intermediate bridged system (3,8-diazabicyclo[3.2.1]octane).

The data below summarizes typical intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) values observed in Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) for matched-pair analogs where these scaffolds serve as the central core[2][3].

Scaffold Type CLint​ HLM (µL/min/mg) t1/2​ HLM (min) CLint​ MLM (µL/min/mg)Primary Metabolic Liability
Piperazine (Monocyclic)65.0 - 85.015 - 20> 100.0Rapid α -carbon oxidation, N-dealkylation
Pyrrolidine (Monocyclic)50.0 - 70.020 - 2580.0 - 95.0N-dealkylation, ring hydroxylation
3,8-Diazabicyclo[3.2.1]octane 25.0 - 40.035 - 5045.0 - 60.0Moderate stability; some residual oxidation
2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid < 15.0 > 90 < 25.0 Highly resistant; minor glucuronidation at COOH

Data Interpretation: The transition from a 2D piperazine to the highly rigid[2.2.2] system results in a nearly 5-fold reduction in intrinsic clearance in human microsomes. The bridgehead carboxylic acid provides an excellent exit vector for amide coupling, and when conjugated, the resulting amides routinely exhibit t1/2​ values exceeding 90 minutes[3].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of these bridged bicyclic compounds must be evaluated using a self-validating system. This protocol incorporates strict positive/negative controls to differentiate true CYP-mediated metabolism from chemical instability.

Reagents & Materials
  • Test Compound: 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid derivative (10 mM stock in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final concentration).

  • Controls: Verapamil (High clearance positive control), Warfarin (Low clearance positive control).

Step-by-Step Protocol
  • Master Mix Preparation: Dilute the test compound and control compounds in the phosphate buffer to achieve a final incubation concentration of 1 µM (DMSO 0.1% to prevent CYP inhibition). Add liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes in a shaking water bath or thermomixer.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells except the negative control wells (Minus-NADPH control). The Minus-NADPH control validates that any observed degradation is strictly CYP-dependent.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into plates containing 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide or Labetalol). This precipitates the microsomal proteins and halts all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Workflow Step1 1. Compound & Microsome Prep (1 µM Cpd, 0.5 mg/mL HLM) Step2 2. Pre-incubation (37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate CL_int & t1/2) Step5->Step6

Caption: Step-by-step workflow for in vitro liver microsome metabolic stability assay.

Data Calculation

Intrinsic clearance ( CLint​ ) is calculated using the first-order elimination rate constant ( k ), derived from the slope of the natural log of the percentage remaining versus time:

CLint​=(mg microsome protein/mLk​)×1000[μL/min/mg]

Conclusion & Strategic Recommendations

The replacement of traditional piperazine rings with the 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid scaffold represents a highly effective strategy for rescuing lead compounds plagued by high metabolic clearance. The rigid sp3 -rich architecture sterically shields vulnerable oxidation sites, while the bridgehead carboxylic acid provides a versatile, pKa-modulating exit vector for further functionalization.

When to use this scaffold:

  • When a lead compound exhibits rapid CYP-mediated N-dealkylation or alpha-carbon oxidation.

  • When attempting to lower the basicity of a diamine system to mitigate hERG liability.

  • When seeking to lock a flexible linker into a rigid, bioactive conformation to increase target selectivity.

References

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. NIH. [Link]

  • Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. MDPI.[Link]

Sources

Validation

Pharmacokinetic Optimization in Drug Design: 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid vs. Traditional Diamines

The "Escape from Flatland" Paradigm Traditional diamines, particularly piperazine, are ubiquitous in medicinal chemistry and serve as the core scaffold in over 100 FDA-approved drugs[1]. However, their planar (sp2-like)...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Paradigm

Traditional diamines, particularly piperazine, are ubiquitous in medicinal chemistry and serve as the core scaffold in over 100 FDA-approved drugs[1]. However, their planar (sp2-like) nature and highly basic nitrogens (pKa ~9.8) frequently introduce severe pharmacokinetic (PK) liabilities. These include poor passive membrane permeability, rapid metabolic clearance, and off-target hERG channel inhibition[2].

To overcome these limitations, modern drug discovery has shifted toward sp3-rich bioisosteres[3]. The compound 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid represents a premier bridged bicyclic scaffold[4]. By locking the diamine into a rigid, three-dimensional architecture, this scaffold significantly alters the physicochemical profile[5]. The integration of the electron-withdrawing carboxylic acid moiety further modulates the basicity of the system, optimizing membrane permeability while preserving the required hydrogen-bonding vectors for target engagement.

Comparative Pharmacokinetic Profiling

A head-to-head comparison reveals how the structural rigidity of the 2,5-diazabicyclo[2.2.2]octane core translates to superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties[2]. Bicyclic diamines have demonstrated up to a 1000-fold improvement in aqueous solubility and a 2-fold lower intrinsic clearance in human microsomes relative to their planar counterparts[6].

Table 1: Pharmacokinetic & Physicochemical Comparison
ParameterTraditional Piperazine Scaffold2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid
3D Character (Fsp3) Low (~0.2 - 0.3)High (>0.8)
Nitrogen pKa High (~9.8)Moderate (~7.5 - 8.2)
Intrinsic Clearance ( CLint​ ) High (Susceptible to N-oxidation)Low (Sterically shielded from CYP450)
Aqueous Solubility ModerateExcellent (Enhanced by 3D disruption of crystal lattice)
Membrane Permeability Poor at physiological pH (Protonated)High (Lower pKa increases neutral species fraction)
hERG Toxicity Risk High (Planar lipophilic basic amine)Low (Bulky, sp3-rich geometry disrupts binding)

Mechanistic Basis for PK Divergence

The metabolic vulnerability of piperazine stems from the unhindered accessibility of its nitrogen lone pairs to Cytochrome P450 (CYP450) heme centers. This lack of steric protection facilitates rapid single-electron transfer (SET) and subsequent N-dealkylation or N-oxidation[2].

Conversely, the 2,5-diazabicyclo[2.2.2]octane cage introduces profound steric hindrance[5]. The bridged ethylene group physically obstructs the optimal geometric alignment required for CYP450-mediated oxidation. Furthermore, the inductive pull from the 1-carboxylic acid group reduces the electron density on the adjacent nitrogen, raising the activation energy required for oxidative metabolism.

PK_Logic A Piperazine Core (Planar, High pKa) B Exposed Nitrogens to CYP450 A->B C Rapid N-Oxidation & High Clearance B->C D 2,5-Diazabicyclo[2.2.2]octane -1-carboxylic acid E sp3-Rich Bridged Core & Steric Shielding D->E F Metabolic Stability & Prolonged Half-life E->F

Mechanistic divergence in pharmacokinetics between planar piperazine and bridged bicyclic diamines.

Self-Validating Experimental Protocols

To objectively quantify the metabolic stability of 2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid against traditional diamines, a highly controlled In Vitro Microsomal Stability Assay is required[2]. This protocol is designed as a self-validating system to prevent false positives caused by cofactor depletion or inactive enzymes.

Assay_Protocol S1 1. Buffer + Microsomes S2 2. Add Compound (1 µM final) S1->S2 S3 3. Pre-incubate (37°C, 5 min) S2->S3 S4 4. Add NADPH Regenerating System S3->S4 S5 5. Quench w/ ACN (0, 15, 30, 60 min) S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Self-validating microsomal stability assay workflow for determining intrinsic clearance.

Step-by-Step Methodology: In Vitro Microsomal Stability Assay
  • Buffer Preparation : Prepare a 100 mM Potassium Phosphate buffer and adjust to exactly pH 7.4[2].

    • Causality: CYP450 enzymes are highly sensitive to pH fluctuations; this specific buffer capacity maintains the structural integrity of the active site throughout the incubation.

  • Compound Spiking : Prepare a 10 mM stock of the test compound in DMSO[2], then dilute into the buffer to achieve a final assay concentration of 1 µM (with final DMSO < 0.1%).

    • Causality: Keeping DMSO below 0.1% prevents solvent-induced inhibition of CYP isozymes.

  • Microsome Addition : Add pooled human or mouse liver microsomes to a final protein concentration of 0.5 mg/mL. Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.

    • Causality: The controls self-validate the assay; if Verapamil is not rapidly cleared, the microsomes are metabolically inactive, and the run must be discarded.

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before the reaction begins, preventing a lag phase in the kinetic data.

  • Reaction Initiation : Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2].

    • Causality: Direct addition of NADPH leads to rapid thermal degradation. The regenerating system provides a constant, zero-order supply of the required electron donor, ensuring that compound clearance is the only rate-limiting step.

  • Time-Course Quenching : At precise intervals (0, 15, 30, 45, 60 minutes), extract an aliquot and immediately mix with 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard.

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting metabolism at exact time points for accurate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) calculation.

  • Quantification : Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

References

  • Enamine - Piperazine Bioisosteres for Drug Design | 1

  • ChemRadar - 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS#1779427-66-5 |4

  • ResearchGate - Synthesis and pharmacological evaluation of enantiomerically pure endo-configured KOR agonists with 2 azabicyclo[3.2.1]octane scaffold | 5

  • BenchChem - A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery |2

  • ACS Publications - Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | 6

  • ResearchGate - Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | 3

Sources

Safety & Regulatory Compliance

Safety

2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling conformationally restricted scaffolds like 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid (and its protected derivatives, such as the 5-Boc variant) requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling conformationally restricted scaffolds like 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid (and its protected derivatives, such as the 5-Boc variant) requires a rigorous approach to both experimental utility and environmental safety. These bridged bicyclic amino acids are highly valued in drug discovery for improving the metabolic stability and pharmacokinetic profiles of peptidomimetics. However, their high nitrogen-to-carbon ratio and zwitterionic potential present specific logistical challenges for laboratory disposal.

The following guide provides a field-proven, self-validating operational and disposal plan designed to ensure compliance with Environmental Protection Agency (EPA) standards while maintaining a safe laboratory environment.

Physicochemical Hazard Profile & Causality

Before executing any disposal protocol, it is critical to understand why this specific chemical class requires specialized handling. 2,5-Diazabicyclo[2.2.2]octane derivatives are aliphatic diamines. The bicyclic core contains nitrogens that, upon thermal decomposition, generate highly toxic nitrogen oxides (NOx)[1]. Furthermore, their amphiphilic nature means they do not readily degrade in standard municipal wastewater treatment systems.

Table 1: Quantitative Safety & Physicochemical Data

Property Value / Characteristic Operational Implication
Molecular Weight 256.30 g/mol (Boc-protected) Fine powders can aerosolize; requires handling in a Class II fume hood.
LogP ~0.7 to 1.2 Amphiphilic; can penetrate standard nitrile gloves upon prolonged solvent exposure.
Thermal Decomposition > 150 °C Releases toxic NOx and COx; strictly prohibits uncontrolled incineration.

| EPA RCRA Status | Unlisted (Regulated by Characteristic)[2] | Must be managed as hazardous chemical waste; drain disposal is strictly prohibited. |

Waste Segregation & Disposal Workflow

The overriding principle of laboratory waste management is that no experiment should begin without a validated disposal plan[3]. Because 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid is often used in solid-phase peptide synthesis (SPPS) or cross-coupling reactions, waste is typically generated in three states: solid, organic, and aqueous.

Below is the logical workflow for segregating this compound to ensure it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with NOx scrubbers.

WasteWorkflow Start 2,5-Diazabicyclo[2.2.2]octane Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder, Vials, Paper) Decision->Solid Solid Organic Organic Solution (DCM, DMF, MeOH) Decision->Organic Solvent Aqueous Aqueous Solution (Extraction layers) Decision->Aqueous Water-based SolidBin Collect in Puncture-Proof Solid Waste Container Solid->SolidBin OrganicBin Non-Halogenated or Halogenated Carboy Organic->OrganicBin AqueousBin Aqueous Waste Carboy (pH 6-8) Aqueous->AqueousBin Incineration High-Temp Incineration (with NOx Scrubbers) SolidBin->Incineration OrganicBin->Incineration AqueousBin->Incineration

Fig 1: Decision tree for the segregation and disposal of bridged bicyclic amino acid waste.

Step-by-Step Disposal Methodologies

To maintain scientific integrity and safety, protocols must be self-validating. Do not rely on assumptions; verify the state of your waste at each step.

Protocol A: Solid Waste Disposal (Unused Reagents & Consumables)

Rationale: Solid powders of bicyclic amines can become airborne. Proper containment prevents inhalation exposure and cross-contamination.

  • Consolidation: Gather all contaminated weighing paper, empty reagent vials, and spatulas inside the fume hood.

  • Primary Containment: Place the items into a clear, sealable polyethylene bag. Self-Validation: Squeeze the bag gently before sealing to ensure no sharp edges (like broken glass) will puncture the plastic.

  • Secondary Containment: Deposit the sealed bag into a designated, puncture-proof "Hazardous Solid Waste" drum.

  • Labeling: Update the waste log immediately. Label the container with the full chemical name (do not use abbreviations like "DABCO-COOH") to ensure the TSDF brokers apply the correct incineration profile[4].

Protocol B: Organic Solvent Waste (Reaction Mixtures)

Rationale: 2,5-Diazabicyclo[2.2.2]octane derivatives are highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). Mixing incompatible solvents can cause exothermic reactions.

  • Segregation: Determine if the solvent stream contains halogens (e.g., Dichloromethane).

  • Transfer: Using a dedicated waste funnel, pour the reaction mixture into the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy.

  • Headspace Verification: Self-Validation: Visually inspect the carboy to ensure it is no more than 75% full. This prevents pressure buildup from vapor expansion.

  • Closure: Cap the carboy tightly and ensure secondary containment (spill trays) is placed beneath the carboy.

Protocol C: Aqueous Waste (Post-Extraction Aqueous Layers)

Rationale: The carboxylic acid and basic amine moieties mean this compound can exist as a zwitterion, making it highly water-soluble at neutral pH. It must not be drain-disposed[5].

  • pH Adjustment: Before adding to the aqueous waste carboy, test the pH of the aqueous layer using universal indicator paper.

  • Neutralization: If the solution is highly acidic (pH < 4) or highly basic (pH > 10), neutralize it dropwise with 1M NaOH or 1M HCl until the pH is between 6 and 8. Self-Validation: A stable pH of 7 ensures that mixing this waste with other aqueous lab waste will not trigger an unintended acid-base gas evolution.

  • Disposal: Pour the neutralized solution into the "Aqueous Hazardous Waste" carboy.

Spill Mitigation & Emergency Response

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

For Solid Spills (Powder):

  • Isolate: Stop ventilation fans blowing directly on the spill to prevent aerosolization.

  • Moisten: Lightly mist the powder with a compatible solvent (e.g., isopropanol or water) using a spray bottle. Causality: Wetting the powder eliminates the inhalation hazard of airborne dust.

  • Collect: Use a disposable plastic scoop or damp paper towels to collect the slurry. Do not sweep dry powder.

  • Dispose: Place all cleanup materials into a sealed bag and process via Protocol A .

For Liquid Spills (Solution):

  • Contain: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Absorb: Work from the outside of the spill toward the center to prevent spreading.

  • Extract: Place the saturated absorbent pads into a heavy-duty hazardous waste bag. Wash the affected surface with soap and water, adding the wash-water to the aqueous waste stream.

References

  • National Center for Biotechnology Information (NCBI). "2,5-Diazabicyclo(2.2.2)octane | C6H12N2 | CID 423347 - PubChem." PubChem Database. Available at: [Link]

  • ChemRadar. "5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS#1779427-66-5 | CAS Substance Database." ChemRadar. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid

As a rigid, bridged bicyclic scaffold, 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid is heavily utilized in modern drug discovery as a bioisostere for piperazines and morpholines. While its structural rigidity is a mas...

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Author: BenchChem Technical Support Team. Date: April 2026

As a rigid, bridged bicyclic scaffold, 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid is heavily utilized in modern drug discovery as a bioisostere for piperazines and morpholines. While its structural rigidity is a massive advantage for optimizing pharmacokinetics, its physicochemical properties demand stringent laboratory safety protocols.

This guide provides researchers and drug development professionals with a comprehensive, self-validating system for the safe handling, operation, and disposal of this compound.

Hazard Profiling & Mechanistic Causality

To handle chemicals safely, you must understand why they are hazardous. 2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid presents specific risks driven by its molecular structure:

  • Skin and Eye Irritation (H315, H319): The basicity of the secondary amine nitrogen in the diazabicyclo system can disrupt the lipid bilayer of cellular membranes. Upon contact with moisture in the eyes or on the skin, it causes rapid localized pH shifts, leading to severe tissue irritation 1[1].

  • Respiratory Toxicity (H335): As a crystalline or lyophilized powder, the zwitterionic nature of the amino acid creates a highly fluffy, static-prone solid. Inhalation of these micro-particulates causes immediate and severe respiratory tract irritation 2[2].

  • Systemic Toxicity (H302): The compound is harmful if swallowed, requiring strict containment to prevent accidental ingestion via contaminated hands, gloves, or laboratory surfaces 2[2].

Quantitative Hazard & Physicochemical Summary
ParameterValue / ClassificationOperational Implication
Molecular Weight 156.18 g/mol Low molecular weight solid; easily forms fine, airborne particulates.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; mandates strict hand-washing and surface decontamination.
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation; necessitates chemical-resistant barrier (nitrile).
Serious Eye Damage Category 2A (H319)Causes serious eye irritation; requires unvented splash goggles.
Specific Target Organ Toxicity STOT SE 3 (H335)May cause respiratory irritation; mandates fume hood or N95/P100 respirator.

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory apparel. The following PPE matrix is engineered specifically for the physicochemical properties of bicyclic amino acids.

  • Ocular Protection: Unvented chemical splash goggles.

    • Causality: Standard safety glasses are insufficient. Airborne dust generated by static repulsion can easily bypass the open sides of standard glasses, leading to severe ocular pH shifts 3[3].

  • Dermal Protection: Double-layered nitrile gloves (minimum 5 mil thickness) and a fully buttoned lab coat.

    • Causality: When handling this compound in polar aprotic solvents (e.g., DMF, DMSO) during peptide coupling, the solvent acts as a rapid carrier. It can transport the dissolved amine directly through compromised or thin latex barriers. Nitrile provides superior chemical resistance to both the amine and the carrier solvents.

  • Respiratory Protection: Mandatory handling within a Class II Type A2 biological safety cabinet or a chemical fume hood. If a hood is unavailable, an N95 or P100 particulate respirator is required.

    • Causality: Prevents the inhalation of aerosolized zwitterionic dust, directly mitigating the H335 respiratory hazard 2[2].

Operational Workflow: Step-by-Step Methodology

Protocol A: Safe Weighing and Solvent Transfer

This protocol is designed to be a self-validating system; if static is eliminated, aerosolization cannot occur.

  • Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the workspace of any incompatible strong oxidizing agents 3[3].

  • Static Mitigation: Engage an anti-static ionizer bar directly next to the analytical balance.

    • Causality: Bicyclic amino acids inherently hold strong static charges. Discharging the local environment prevents the powder from "jumping" and aerosolizing upon opening the storage vial.

  • Weighing: Tare a conductive, anti-static weigh boat. Do not use standard polystyrene boats or filter paper, as these exacerbate static cling. Use a grounded stainless-steel micro-spatula to transfer the solid.

  • Solubilization: If preparing a stock solution, add your solvent (e.g., DMSO or DMF) directly to the weigh boat, or transfer the solid to a vial and seal it before removing it from the fume hood.

Spill Response and Disposal Plan

Protocol B: Neutralization and Containment

Never dry-sweep a spilled bicyclic amine powder. Dry-sweeping guarantees the generation of an inhalation hazard3[3].

  • Immediate Isolation: Evacuate personnel from the immediate 2-meter radius.

  • Containment via Dampening: Gently cover the spilled powder with absorbent laboratory pads lightly dampened with a 1% acetic acid solution.

    • Causality: The weak acid protonates the basic secondary amine. This converts the volatile, irritating free base/zwitterion into a highly water-soluble, non-aerosolizing acetate salt, neutralizing the immediate airborne threat.

  • Physical Removal: Use non-sparking plastic scoops to collect the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container 1[1].

  • Surface Decontamination: Wash the affected surface with warm soapy water, followed by an isopropanol wipe-down to remove any residual organic residue. Dispose of all wipes as solid hazardous waste.

Process Visualization

OperationalWorkflow Start Risk Assessment (Review SDS Data) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Engineering Controls (Chemical Fume Hood) PPE->Hood Weigh Operational Phase (Anti-static Weighing) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Response (Dampen & Neutralize) Spill->Clean Yes Decon Decontamination (1% Acetic Acid Wash) Spill->Decon No Clean->Decon Waste Disposal (Hazardous Solid Waste) Decon->Waste

Fig 1. End-to-end operational workflow and spill response for handling bicyclic amine derivatives.

References

  • Fisher Scientific -3

  • TCI Chemicals - 1

  • ChemBlink -2

Sources

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